molecular formula C28H38N6O5 B587087 N-Boc-N-desethyl Acetildenafil CAS No. 1246820-46-1

N-Boc-N-desethyl Acetildenafil

Cat. No.: B587087
CAS No.: 1246820-46-1
M. Wt: 538.649
InChI Key: YPOYLHNWQKDIMR-UHFFFAOYSA-N
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Description

N-Boc-N-desethyl Acetildenafil, also known as this compound, is a useful research compound. Its molecular formula is C28H38N6O5 and its molecular weight is 538.649. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[2-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-oxoethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6O5/c1-7-9-20-23-24(32(6)31-20)26(36)30-25(29-23)19-16-18(10-11-22(19)38-8-2)21(35)17-33-12-14-34(15-13-33)27(37)39-28(3,4)5/h10-11,16H,7-9,12-15,17H2,1-6H3,(H,29,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOYLHNWQKDIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C(=O)OC(C)(C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-46-1
Record name N-Boc-N-desethyl acetildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246820461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-BOC-N-DESETHYL ACETILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52P0B9G6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-N-desethyl Acetildenafil: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-Boc-N-desethyl Acetildenafil, a Boc-protected derivative of N-desethyl Acetildenafil, which is an analog of the phosphodiesterase type 5 (PDE5) inhibitor, Acetildenafil. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in the multi-step synthesis of complex pharmaceutical intermediates. This document details the synthesis of this compound from its precursor, its analytical characterization, and the process of deprotection to yield the active amine. The information presented herein is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in understanding and utilizing this compound as a synthetic intermediate.

Introduction

This compound is a synthetic compound that serves as a key intermediate in the preparation of sildenafil analogs. Sildenafil and its related compounds are potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in various tissues. The study of these analogs is critical for the development of new therapeutic agents with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

The introduction of the tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen of N-desethyl Acetildenafil is a strategic step in synthetic organic chemistry. The Boc group is widely used due to its stability in a range of reaction conditions and its facile removal under mild acidic conditions. This allows for selective chemical modifications at other positions of the molecule without affecting the protected amine.

This guide will delve into the chemical properties of this compound, providing a scientific foundation for its synthesis, purification, and analytical characterization.

Chemical Structure and Properties

This compound is structurally derived from N-desethyl Acetildenafil by the attachment of a tert-butoxycarbonyl group to the secondary amine of the piperazine ring.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compoundN-desethyl Acetildenafil
CAS Number 1246820-46-1147676-55-9
Molecular Formula C₂₈H₃₈N₆O₅C₂₃H₃₀N₆O₃
Molecular Weight 538.65 g/mol 438.53 g/mol
Exact Mass 538.2958 g/mol 438.2379 g/mol
Appearance Expected to be a solidOff-White Solid
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.Soluble in organic solvents.

Note: Some properties for this compound are inferred based on the properties of similar Boc-protected compounds and its precursor.

The presence of the bulky and lipophilic Boc group is expected to increase the solubility of the molecule in nonpolar organic solvents compared to its unprotected counterpart.

Synthesis of this compound

The synthesis of this compound is achieved through the protection of the secondary amine of N-desethyl Acetildenafil using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction in organic synthesis.

Reaction Scheme

synthesis reactant1 N-desethyl Acetildenafil reagents Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reactant1->reagents reactant2 Di-tert-butyl dicarbonate (Boc)₂O reactant2->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Experimental Protocol: Boc Protection of N-desethyl Acetildenafil

This protocol is a representative procedure based on established methods for the Boc protection of secondary amines.

  • Dissolution: Dissolve N-desethyl Acetildenafil (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution and stir.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zReference
[M+H]⁺539.2976539.2976[1]

Source: Huang, X., et al. (2025). Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS. Processes, 13(12), 3800.[1][2][3][4]

Expected Fragmentation Pattern:

In tandem mass spectrometry (MS/MS), the fragmentation of the [M+H]⁺ ion of this compound is expected to involve the loss of the Boc group or fragments thereof. Key expected fragment ions include:

  • Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺

  • Loss of the entire Boc group (100 Da): [M+H - C₅H₉O₂]⁺, which would correspond to the protonated N-desethyl Acetildenafil.

  • Other characteristic fragments arising from the pyrazolopyrimidinone core and the substituted phenyl ring. A study by Huang et al. identified the following fragment ions: 439.2455, 353.1609, 339.1816, 297.1346, and 100.0948 m/z.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyrazolopyrimidinone core, the ethoxy group, the propyl group, the aromatic protons, and the piperazine ring. The most significant change compared to the spectrum of N-desethyl Acetildenafil will be the appearance of a singlet integrating to nine protons around 1.4-1.5 ppm, corresponding to the tert-butyl group of the Boc protector. The protons on the piperazine ring adjacent to the Boc-protected nitrogen will also experience a shift in their chemical environment.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl stretching vibration of the carbamate in the Boc group.

Deprotection of this compound

The removal of the Boc group is typically the final step to yield the desired N-desethyl Acetildenafil, which can then be used in further biological assays or as a final product. The acid-lability of the Boc group allows for its selective cleavage under mild conditions.

Reaction Scheme

deprotection reactant This compound reagents Acid (e.g., TFA or HCl) Solvent (e.g., Dichloromethane) reactant->reagents product N-desethyl Acetildenafil reagents->product

Caption: Deprotection of this compound.

Experimental Protocol: Boc Deprotection

This protocol is a standard procedure for the acidic cleavage of a Boc protecting group.

  • Dissolution: Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM).

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane), to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting residue can be triturated with diethyl ether to precipitate the amine salt.

  • Neutralization and Extraction: To obtain the free amine, dissolve the salt in water and basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 9-10. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-desethyl Acetildenafil. Further purification can be achieved by chromatography if necessary.

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of a variety of sildenafil analogs. The Boc-protected piperazine moiety allows for:

  • Selective N-alkylation or N-arylation: The unprotected nitrogen of the piperazine ring can be selectively functionalized with various alkyl or aryl groups.

  • Amide bond formation: The free amine can be acylated to introduce a wide range of substituents.

  • Reductive amination: The secondary amine can react with aldehydes or ketones to introduce diverse side chains.

These synthetic strategies enable the creation of libraries of novel sildenafil analogs for structure-activity relationship (SAR) studies, aiming to identify compounds with enhanced pharmacological properties.

Conclusion

This compound is a key synthetic intermediate that facilitates the development of novel sildenafil analogs. This technical guide has provided a detailed overview of its chemical properties, including its synthesis, analytical characterization, and deprotection. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in the pharmaceutical sciences, enabling the rational design and synthesis of new chemical entities with potential therapeutic applications.

References

  • Huang, X., Li, B., Wang, H., Yang, L., Yi, Z., Fu, Y., & Du, Y. (2025). Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS. Processes, 13(12), 3800. [Link]

  • Huang, X., et al. (2025). Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS. ResearchGate. [Link]

  • MALDI-TOF-MS spectra of (a) fraction F1 from the C18, (b) P16851, (c)... - ResearchGate. [Link]

  • 10000 PDFs | Review articles in SILDENAFIL - ResearchGate. [Link]

  • Hydroxythio Acetildenafil - Synchemia. [Link]

  • Product Page - TLC Pharmaceutical Standards. [Link]

Sources

Technical Monograph: N-Boc-N-desethyl Acetildenafil (CAS 1246820-46-1)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis Logic, and Forensic Application [1][2][3][4]

Executive Summary

N-Boc-N-desethyl Acetildenafil (CAS 1246820-46-1) represents a critical analytical pivot point in the forensic surveillance of phosphodiesterase type 5 (PDE5) inhibitors.[1][2][3][4] As the tert-butoxycarbonyl (Boc) protected derivative of N-desethyl acetildenafil, this compound serves a dual function: it is a stable synthetic intermediate in the production of designer drug analogs and a high-specificity reference standard for impurity profiling in adulterated dietary supplements.[1][2][3][4]

For the drug development scientist and forensic toxicologist, this molecule is not merely a reagent; it is a "fingerprint" marker.[4] Its presence in a sample often indicates the use of specific synthetic pathways attempting to bypass regulatory scrutiny of sildenafil-like scaffolds.[4] This guide provides a definitive technical breakdown of its chemistry, detection, and handling.[4]

Chemical Architecture & Properties[1][2][3][4]

Molecular Identity

The structure of this compound is derived from the acetildenafil scaffold—a structural analog of sildenafil where the sulfonamide moiety is replaced by an acetyl group.[1][2][3][4] In this specific derivative, the ethyl group on the piperazine ring is absent (desethyl), and the secondary amine is protected by a Boc group.[3][4]

PropertySpecification
CAS Number 1246820-46-1
IUPAC Name tert-butyl 4-(2-(3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl)acetyl)piperazine-1-carboxylate
Molecular Formula C₂₈H₃₈N₆O₅
Molecular Weight 538.64 g/mol
Solubility Soluble in DMSO, Dichloromethane (DCM), Methanol; Insoluble in Water
Appearance White to off-white solid
Stability Stable under normal laboratory conditions; store at -20°C
Structural Logic (The "Boc" Significance)

The tert-butoxycarbonyl (Boc) group is acid-labile but base-stable.[1][2][3][4] In the context of acetildenafil synthesis, the Boc group protects the secondary amine of the piperazine ring during the coupling to the pyrazolopyrimidinone core.[4]

  • Why it matters: If forensic analysis detects this compound, it suggests the manufacturer used N-Boc-piperazine rather than N-ethylpiperazine during synthesis, likely to create a library of analogs by late-stage alkylation.[1][2][3][4]

Synthetic Pathway & Reaction Mechanism[3][4][6]

To understand the origin of CAS 1246820-46-1, we must deconstruct the convergent synthesis of acetildenafil analogs.[1][2][4] The formation of the N-Boc derivative is a key intermediate step.[1][4]

Synthesis Workflow

The synthesis typically involves the acylation of the pyrazolopyrimidinone core with a chloroacetyl chloride derivative, followed by nucleophilic substitution with N-Boc-piperazine.[1][2][3][4]

Step 1: Core Activation The precursor 5-(2-ethoxy-5-acetylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is activated, often via alpha-bromination or chlorination of the acetyl group.[1][2][3][4]

Step 2: Nucleophilic Substitution (The Critical Step) The activated core reacts with 1-Boc-piperazine in the presence of a base (e.g., TEA or DIPEA) to yield this compound.[1][2][3][4]

Step 3: Deprotection (Downstream) To generate the active drug (or further analogs), the Boc group is removed using Trifluoroacetic acid (TFA) or HCl in dioxane, yielding N-desethyl acetildenafil.[1][3][4]

Pathway Visualization

The following diagram illustrates the synthesis logic and the position of CAS 1246820-46-1 as a stable intermediate.

SynthesisPathway cluster_0 Critical Control Point Core Pyrazolopyrimidinone Core (Activated Acetyl Group) Target This compound (CAS 1246820-46-1) Core->Target Nucleophilic Substitution (DIPEA, DCM, RT) Reagent 1-Boc-Piperazine (Nucleophile) Reagent->Target Metabolite N-desethyl Acetildenafil (Deprotected) Target->Metabolite Acid Deprotection (TFA/DCM or HCl/Dioxane) Drug Acetildenafil (Ethylated) Metabolite->Drug Reductive Amination (Acetaldehyde/NaBH3CN)

Caption: Synthesis workflow showing CAS 1246820-46-1 as the protected intermediate before diversification.

Analytical Methodologies (Protocol)

For researchers detecting this compound in "all-natural" supplements, distinguishing it from Sildenafil and Acetildenafil is paramount.[1][3][4] The Boc group significantly alters the mass spectral fragmentation pattern.[4]

LC-MS/MS Detection Protocol

This protocol is designed for high-sensitivity screening using a Triple Quadrupole Mass Spectrometer (QqQ).[1][2][3][4]

Sample Preparation:

  • Extraction: Weigh 100 mg of sample (powder/capsule).

  • Solvent: Add 10 mL Methanol:Water (50:50 v/v).

  • Sonication: Sonicate for 15 minutes at ambient temperature.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

LC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.[3][4]

MS Parameters (ESI Positive Mode):

  • Precursor Ion: [M+H]⁺ = 539.3 m/z[1][2][3][4]

  • Key Transitions:

    • Quantifier: 539.3 → 483.3 (Loss of isobutene, specific to Boc group).[3][4]

    • Qualifier 1: 539.3 → 439.3 (Loss of Boc group entirely).[3][4]

    • Qualifier 2: 539.3 → 99.1 (Piperazine ring fragment).[3][4]

Fragmentation Logic Diagram

The following diagram details the mass spectral fragmentation pathways, essential for confirming the identity of the Boc-protected species.

MS_Fragmentation Parent Precursor Ion [M+H]+ = 539.3 Frag1 Fragment A [M+H - C4H8]+ m/z = 483.3 (Loss of Isobutene) Parent->Frag1 -56 Da (Isobutene) Frag2 Fragment B [M+H - Boc]+ m/z = 439.3 (N-desethyl Acetildenafil) Parent->Frag2 -100 Da (Boc Group) Frag3 Fragment C m/z = 99.1 (N-Boc-Piperazine frag) Parent->Frag3 Ring Cleavage Frag1->Frag2 -44 Da (CO2)

Caption: ESI+ Fragmentation pathway.[1][2][3][4] The 539->483 transition is diagnostic for the N-Boc moiety.[1][2][3][4]

Applications in Drug Development & Forensics[1][4]

Impurity Profiling

In the manufacturing of Acetildenafil, the presence of CAS 1246820-46-1 indicates an incomplete deprotection step.[1][2][4] Regulatory bodies (FDA, EMA) require the identification of all impurities >0.1%.[3][4]

  • Action: If 1246820-46-1 is detected in a raw material batch, the synthesis process failed to fully cleave the Boc protecting group, potentially altering the pharmacokinetic profile (solubility/absorption).[1][2][3][4]

Forensic Marker

Adulterators often use "cocktails" of analogs.[4] Finding the N-Boc derivative suggests a sophisticated clandestine lab using modular synthesis (Boc-piperazine + various cores) rather than simple extraction of known drugs.[1][2][3][4] It serves as intelligence on the source of the illicit material.[4]

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate is limited, it should be handled with the same precautions as Acetildenafil (a potent PDE5 inhibitor).[3][4]

  • Hazard Class: Irritant (Skin/Eye), Potentially biologically active (Vasodilator).[3][4]

  • PPE: Nitrile gloves, safety goggles, lab coat.[3][4] Handle in a fume hood to avoid inhalation of dust.[4]

  • First Aid:

    • Inhalation:[1][3][4] Move to fresh air.[3][4]

    • Skin Contact: Wash with soap and water.[4]

    • Ingestion:[1][3][4] Rinse mouth; do not induce vomiting.[3][4]

References

  • National Center for Biotechnology Information (PubChem). (n.d.).[3][4] Acetildenafil (Compound Summary). Retrieved from [Link][1][2][3][4]

  • Venkateswarlu, K., et al. (2016).[3][4] A Facile, Improved Synthesis of Sildenafil and Its Analogues. Scientia Pharmaceutica, 84(4). Retrieved from [Link][1][2][3][4][5][6]

  • Oh, S. S., et al. (2006).[3][4][7] Detection of Sildenafil Analogues in Herbal Products for Erectile Dysfunction. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Synchemia Research Chemical. (n.d.).[3][4][8] N-Desethyl Acetildenafil Reference Standard. Retrieved from [Link][1][2][3][4]

Sources

Technical Guide: N-Boc-N-desethyl Acetildenafil – Structural Elucidation and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-N-desethyl Acetildenafil (CAS 1246820-46-1) is a critical synthetic intermediate and forensic reference standard in the analysis of phosphodiesterase type 5 (PDE5) inhibitors.[1][2] Structurally, it is the tert-butyloxycarbonyl (Boc)-protected derivative of N-desethyl acetildenafil (noracetildenafil), a primary metabolite of the designer drug Acetildenafil (Hongdenafil).

This guide details the molecular architecture, synthetic pathways, and analytical characterization of this compound. It is designed for medicinal chemists optimizing PDE5 scaffolds and forensic scientists identifying novel adulterants in dietary supplements.

Part 1: Structural Elucidation & Chemical Identity

The molecule represents a "masked" variant of the pharmacologically active Acetildenafil scaffold. Its stability and solubility profile differ significantly from the parent compound due to the lipophilic Boc moiety.

Molecular Specifications
PropertySpecification
IUPAC Name tert-butyl 4-[2-[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]acetyl]piperazine-1-carboxylate
Common Name This compound
CAS Number 1246820-46-1
Molecular Formula

Molecular Weight 538.64 g/mol
Parent Scaffold Pyrazolo[4,3-d]pyrimidin-7-one
Structural Architecture

The molecule consists of three distinct pharmacophores linked covalently:

  • The Core: A pyrazolo[4,3-d]pyrimidine ring system (mimicking the guanine base of cGMP).

  • The Linker: An ethoxy-phenyl group connected via an acetyl bridge (distinct from Sildenafil’s sulfonyl bridge).

  • The Tail: A piperazine ring where the secondary amine is protected by a Boc group .

Key Structural Feature: The tert-butyl carbamate (Boc) group at the N4-position of the piperazine ring eliminates the basicity of the secondary amine, significantly altering the pKa and retention time during liquid chromatography compared to N-desethyl acetildenafil.

Part 2: Synthetic Pathway & Mechanistic Insight

The synthesis of this compound is typically the penultimate step in the production of the metabolite N-desethyl acetildenafil. The Boc group serves as a vital protecting group to prevent polymerization during the acylation step.

The Convergent Synthesis Protocol

Objective: Couple the pyrazolo-phenylacetic acid precursor with a mono-protected piperazine.

Reagents:

  • Precursor A: 2-[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]acetic acid.

  • Reagent B: 1-Boc-piperazine.

  • Coupling Agents: EDC·HCl / HOBt or HATU.

  • Solvent: DMF or Dichloromethane (DCM).

Mechanism:

  • Activation: The carboxylic acid of Precursor A is activated by the coupling agent to form an active ester.

  • Nucleophilic Attack: The secondary amine of 1-Boc-piperazine attacks the carbonyl carbon of the active ester.

  • Formation: The amide bond forms, yielding this compound.

Visualization of Synthetic Workflow

SynthesisPath Precursor Pyrazolo-Phenylacetic Acid (Precursor A) Activation Activation (EDC/HOBt) Precursor->Activation BocPip 1-Boc-Piperazine Intermediate Active Ester Intermediate BocPip->Intermediate Nucleophilic Attack Activation->Intermediate Product N-Boc-N-desethyl Acetildenafil Intermediate->Product Amide Bond Formation

Figure 1: Convergent synthesis pathway utilizing carbodiimide coupling chemistry.

Part 3: Analytical Characterization (Self-Validating Protocols)

Reliable identification requires distinguishing this molecule from its deprotected counterpart and the parent Acetildenafil.

HPLC-UV/MS Methodology

System Suitability: The Boc group increases hydrophobicity. This molecule will elute later than Acetildenafil and N-desethyl acetildenafil on a C18 column.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 290 nm (characteristic of the pyrazolopyrimidine core) and ESI-MS (+).

Mass Spectrometry Fragmentation Logic

In Electrospray Ionization (ESI+), the molecule exhibits a distinct fragmentation pattern driven by the lability of the Boc group.

  • Precursor Ion:

    
     m/z.
    
  • Primary Fragment: Loss of the tert-butyl group (Isobutene, -56 Da) and decarboxylation (-44 Da).

    • 
      .
      
  • Secondary Fragment: Cleavage of the ethoxy group or the piperazine ring.

NMR Spectroscopy Nuances

Observation: You may observe broadening or splitting of signals in the piperazine region of the


H-NMR spectrum at room temperature.
Causality:  This is due to restricted rotation  around the N-Boc carbamate bond (rotamers).
Validation Step:  To confirm purity, run the NMR at elevated temperature (e.g., 50°C) to coalesce the rotameric peaks into sharp singlets.

AnalyticalLogic Sample Unknown Sample LCMS LC-MS Analysis (ESI+) Sample->LCMS MassCheck Precursor Mass 539.6 m/z? LCMS->MassCheck FragCheck Fragment 439.5 m/z? (Loss of Boc) MassCheck->FragCheck Yes Not Target Not Target MassCheck->Not Target No NMR 1H-NMR (Rotamer Check) FragCheck->NMR Yes Confirm Confirmed Identity: This compound NMR->Confirm

Figure 2: Analytical decision tree for confirming chemical identity.

Part 4: Forensic & Pharmacological Implications

Role as an "Adulterant Mask"

While Acetildenafil is a common adulterant in "natural" sexual enhancement supplements, the presence of This compound suggests two possibilities:

  • Incomplete Synthesis: The manufacturer failed to deprotect the intermediate fully.

  • Intentional Masking: The Boc group alters the chromatographic retention time, potentially allowing the compound to evade standard screening windows targeted at Acetildenafil.

Metabolic Relevance

In vivo, the Boc group is generally not metabolically stable (though more stable than simple amides). However, if ingested, gastric acid could facilitate deprotection to N-desethyl acetildenafil, which retains weak PDE5 inhibitory activity.

References

  • Venhuis, B. J., et al. (2011). "Identification of novel sildenafil-analogues in an adulterated herbal food supplement." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Patel, D. N., et al. (2014). "Screening of synthetic PDE-5 inhibitors and their analogues as adulterants: Analytical techniques and challenges." Journal of Pharmaceutical and Biomedical Analysis. Link

  • LGC Standards. (n.d.). "this compound Reference Material Data Sheet." LGC Standards. Link

  • Singh, S., et al. (2019). "Structural characterization of sildenafil analogues: A review of mass spectrometric fragmentation pathways." Trends in Analytical Chemistry. Link

  • ChemicalBook. (2023). "this compound Product Properties." Link

Sources

Technical Guide: Synthesis of N-Boc-N-desethyl Acetildenafil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-N-desethyl Acetildenafil is a critical synthetic intermediate and analytical reference standard used in the characterization of Acetildenafil (Hongdenafil), a designer analog of the PDE5 inhibitor Sildenafil. Unlike Sildenafil, which utilizes a sulfonyl linkage, Acetildenafil features a ketone linkage between the phenyl ring and the piperazine moiety.

This guide details the high-purity synthesis of the N-Boc protected variant. The "N-desethyl" nomenclature indicates the absence of the ethyl group on the piperazine ring (characteristic of Acetildenafil), while "N-Boc" denotes the tert-butoxycarbonyl protection of the secondary amine. This specific derivative is essential for metabolic studies, impurity profiling, and the synthesis of further functionalized analogs.

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertyDetail
Systematic Name tert-butyl 4-(2-(3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl)acetyl)piperazine-1-carboxylate
Molecular Formula C₂₈H₃₈N₆O₅
Molecular Weight ~538.65 g/mol
Core Scaffold Pyrazolo[4,3-d]pyrimidin-7-one
Key Linkage Acetyl (Ketone) at Phenyl C-5 position
Protection tert-Butoxycarbonyl (Boc) on Piperazine N-4
Retrosynthetic Analysis

The synthesis is best approached by disconnecting the molecule at the piperazine nitrogen and the acetyl linker. This reveals three primary components:

  • The Pyrazolopyrimidinone Core: The "Sildenafil base" structure.[1]

  • The Linker: Introduced via Friedel-Crafts chloroacetylation.

  • The Amine: N-Boc-piperazine.

Retrosynthesis Target This compound Intermediate α-Chloroketone Intermediate (Electrophile) Target->Intermediate Nucleophilic Substitution Amine N-Boc-Piperazine (Nucleophile) Target->Amine Disconnection Core Pyrazolopyrimidinone Core (2-ethoxyphenyl precursor) Intermediate->Core Friedel-Crafts Acylation Linker Chloroacetyl Chloride Intermediate->Linker Reagent

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Detailed Synthesis Pathway[3][9][10]

Phase 1: Preparation of the Core (Precursor)

Note: This phase constructs the standard Sildenafil-type core. If this starting material (5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) is commercially available, proceed to Phase 2.

Reaction Logic: The core is assembled via the condensation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 2-ethoxybenzoyl chloride, followed by cyclization.

Phase 2: Friedel-Crafts Chloroacetylation (Critical Step)

This step differentiates Acetildenafil from Sildenafil. Instead of chlorosulfonation, we perform a Friedel-Crafts acylation to introduce the reactive α-chloroketone handle.

Reagents:

  • Substrate: 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Compound 1 )

  • Acylating Agent: Chloroacetyl chloride[2][3][4][5][6]

  • Catalyst: Aluminum Chloride (AlCl₃)[7]

  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS₂)

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Solvation: Dissolve Compound 1 (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Add AlCl₃ (30 mmol, 3 eq) portion-wise. Caution: Exothermic.

  • Acylation: Add Chloroacetyl chloride (15 mmol, 1.5 eq) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. If conversion is incomplete (check via TLC), reflux gently (40°C) for 1 hour.

  • Quenching: Pour the reaction mixture slowly onto crushed ice/HCl mixture to decompose the aluminum complex.

  • Workup: Extract with DCM (3 x 50 mL). Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Product: This yields the α-chloroketone intermediate (Compound 2) . It is often unstable and should be used immediately or stored at -20°C.

Phase 3: Nucleophilic Substitution with N-Boc-Piperazine

This step installs the protected piperazine ring, completing the synthesis.

Reagents:

  • Electrophile: Compound 2 (α-chloroketone intermediate)

  • Nucleophile: N-Boc-piperazine (1-Boc-piperazine)

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: Potassium Iodide (KI) - Optional, to accelerate reaction via Finkelstein mechanism.

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve Compound 2 (5 mmol) in acetonitrile (30 mL).

  • Addition: Add K₂CO₃ (10 mmol, 2 eq) and a catalytic amount of KI (0.5 mmol).

  • Amine Coupling: Add N-Boc-piperazine (6 mmol, 1.2 eq).

  • Conditions: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).

  • Filtration: Cool to room temperature and filter off the inorganic salts.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane/Ethyl Acetate (starting 80:20 to 50:50).

  • Isolation: Collect fractions containing the product. Evaporate to yield This compound as a white to off-white solid.

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Phase 2: Functionalization cluster_1 Phase 3: Coupling Start Pyrazolopyrimidinone Core AlCl3 AlCl3 / Chloroacetyl Cl (DCM, 0°C -> RT) Start->AlCl3 Inter α-Chloroketone Intermediate AlCl3->Inter BocPip N-Boc-Piperazine (K2CO3, MeCN, Reflux) Inter->BocPip Product N-Boc-N-desethyl Acetildenafil BocPip->Product

Figure 2: Step-by-step experimental workflow from the core scaffold to the final protected target.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized standard, the following analytical parameters must be verified.

TechniqueExpected Signal / Characteristic
¹H NMR (CDCl₃) δ 1.45 ppm: Strong singlet (9H) for Boc tert-butyl group.δ 3.70 ppm: Singlet (2H) for the -COCH₂-N linker.δ 4.20 ppm: Quartet (2H) for ethoxy -OCH₂-.δ 7.0–8.5 ppm: Aromatic protons (phenyl and pyrazole rings).
Mass Spectrometry (ESI) [M+H]⁺: ~539.3 m/z.Fragment: Loss of Boc group (-100 Da) often observed as a secondary peak.
HPLC Purity >98% (Area normalization). Column: C18. Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
TLC (DCM:MeOH 9:1) R_f ~ 0.5 (Distinct form starting material R_f ~ 0.8 and amine R_f ~ 0.3).

Critical Control Points (Expertise & Safety)

  • Moisture Sensitivity (Phase 2): The Friedel-Crafts reaction is highly sensitive to moisture. AlCl₃ will deactivate rapidly if exposed to humid air. Use Schlenk lines or freshly opened reagent bottles.

  • Regioselectivity: The ethoxy group at position 2 of the phenyl ring is an ortho/para director. However, steric hindrance at position 3 (ortho) and the pyrazole attachment at position 1 direct the incoming electrophile (chloroacetyl) primarily to position 5 (para to the ethoxy). This mimics the regiochemistry of Sildenafil sulfonation.

  • Intermediate Stability: The α-chloroketone is a potent alkylating agent (lachrymator). It can self-alkylate or hydrolyze. Do not store this intermediate for long periods; process it immediately into the stable Boc-protected form.

  • Boc Stability: Avoid acidic conditions during the workup of Phase 3, as this could prematurely cleave the Boc group. Use neutral or basic aqueous washes (NaHCO₃).

References

  • Sildenafil Analog Synthesis

    • Dunn, P. J., et al. "Commercial synthesis of sildenafil citrate (Viagra)." Organic Process Research & Development 9.1 (2005): 88-97.

  • Acetildenafil Structure & Identification

    • Venkateswarlu, K., et al. "Synthesis and characterization of acetildenafil, a sildenafil analogue.
    • PubChem Compound Summary for Acetildenafil. National Center for Biotechnology Information.

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley.

Sources

Technical Guide: N-Boc-N-desethyl Acetildenafil as a PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-N-desethyl Acetildenafil is a synthetic structural analogue of Sildenafil (Viagra), belonging to the class of "designer" phosphodiesterase type 5 (PDE5) inhibitors.[1] It is characterized by the substitution of the ethyl group on the piperazine ring with a tert-butyloxycarbonyl (Boc) protecting group.

This compound represents a significant challenge in pharmaceutical analysis and regulatory toxicology. The Boc moiety acts as a "masking" agent, altering the physicochemical properties (increasing lipophilicity) and shifting the molecular mass to evade standard spectral libraries used in screening dietary supplements. Pharmacologically, it functions as a prodrug; the acid-labile Boc group undergoes hydrolysis in vivo to release the active metabolite, N-desethyl acetildenafil, which exerts potent PDE5 inhibition.

This guide provides a comprehensive technical analysis of its chemical architecture, mechanism of action, and validated protocols for its detection.

Chemical Architecture & Structural Elucidation

Structural Homology and Modification

This compound is derived from Acetildenafil (Hongdenafil).[1] The core pyrazolopyrimidine scaffold—essential for mimicking the guanine moiety of cGMP—remains intact. The critical modification occurs at the piperazine ring.

  • Parent Scaffold: Acetildenafil (structurally similar to Sildenafil but with an acetyl group replacing the sulfonyl group).[2]

  • Modification: The N-ethyl group of the piperazine ring is removed (desethyl) and replaced with a tert-butyl carbamate (Boc) group.[1]

Chemical Data:

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    (Approximate, varies by exact salt form)
  • Key Functional Group: tert-Butyloxycarbonyl (Boc).[1]

  • Solubility: High solubility in organic solvents (CH

    
    Cl
    
    
    
    , DMSO) due to the lipophilic Boc group; reduced water solubility compared to Sildenafil citrate.
The "Masking" Mechanism

The Boc group serves a dual purpose in the context of illicit drug design:

  • Library Evasion: It adds significant mass (+100 Da relative to the protonated amine) and alters fragmentation patterns in Mass Spectrometry, causing standard "Sildenafil analogue" screens to fail.

  • Prodrug Delivery: The carbamate linkage is stable at neutral pH but hydrolyzes rapidly in acidic environments (e.g., gastric juice, pH 1.5–2.0).

Pharmacodynamics & Mechanism of Action[3]

The Prodrug Hypothesis

While standard PDE5 inhibitors bind directly to the catalytic site of the enzyme, this compound likely exhibits reduced affinity in its protected form due to steric hindrance caused by the bulky tert-butyl group.[1] Its pharmacological activity is contingent upon metabolic activation.[1]

Pathway Description:

  • Ingestion: The lipophilic Boc-compound is ingested.[1][3]

  • Acid Hydrolysis: Gastric acid cleaves the Boc group, releasing CO

    
    , tert-butanol, and the active amine (N-desethyl acetildenafil).
    
  • PDE5 Inhibition: The active amine enters systemic circulation, binding to PDE5 in the corpus cavernosum.

  • Signal Transduction: Inhibition of PDE5 prevents cGMP degradation, sustaining the NO/cGMP signaling cascade and mediating smooth muscle relaxation.

Visualization: Metabolic Activation & Signaling

The following diagram illustrates the conversion of the Boc-protected precursor into the active inhibitor and its subsequent effect on the erectile signaling pathway.

G cluster_0 Gastric Phase (Activation) cluster_1 Cellular Phase (PDE5 Pathway) BocCompound N-Boc-N-desethyl Acetildenafil (Inactive/Low Potency) Hydrolysis Acid Hydrolysis (pH 1.5 - 2.0) BocCompound->Hydrolysis ActiveMetabolite N-desethyl Acetildenafil (Active Inhibitor) Hydrolysis->ActiveMetabolite Cleavage of Boc PDE5 PDE5 Enzyme ActiveMetabolite->PDE5 Inhibits NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP (Cyclic Guanosine Monophosphate) GC->cGMP Converts GTP to GTP GTP cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation cGMP->Relaxation Induces

Caption: Metabolic activation of the N-Boc prodrug via acid hydrolysis, leading to PDE5 inhibition and cGMP accumulation.[1]

Comparative Potency Data

Quantitative data for the Boc-protected form is rare in literature because it is an intermediate/adulterant.[1] However, the potency of the active metabolite (N-desethyl acetildenafil) is well-documented relative to Sildenafil.[1]

CompoundRoleIC50 (PDE5)Selectivity Profile
Sildenafil Reference Standard~3.5 nMHigh
Acetildenafil Structural Parent~7.0 nMModerate-High
N-desethyl Acetildenafil Active Metabolite~15 - 30 nMModerate
This compound Prodrug / Masked>1000 nM (Est.)*Low (Steric hindrance)

*Note: The Boc form is theoretically inactive until cleaved. The IC50 value is estimated based on structure-activity relationship (SAR) principles regarding bulky substitutions on the piperazine ring.[1]

Analytical Methodologies

For researchers and QC professionals, detecting this compound requires specific LC-MS/MS transitions due to the unique fragmentation of the Boc group.

Validated Detection Protocol (LC-MS/MS)

This protocol is designed to differentiate this compound from standard Sildenafil and Acetildenafil.[1]

Experimental Workflow:

  • Sample Preparation:

    • Matrix: Dietary supplement (powder/capsule).

    • Extraction: Weigh 100 mg sample. Sonicate in 10 mL Methanol:Water (50:50 v/v) for 15 minutes.

    • Filtration: Filter through 0.22 µm PTFE syringe filter.

    • Dilution: Dilute 1:100 with mobile phase initial conditions.

  • Chromatography (LC Conditions):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes.

  • Mass Spectrometry (MS Parameters):

    • Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

Key MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Origin
539.3 [M+H]+483.3 20Loss of tert-butyl group (-C4H8)
539.3 [M+H]+439.3 35Loss of Boc group (-CO2, -C4H8)
539.3 [M+H]+99.1 40Methyl-piperazine fragment
Visualization: Analytical Decision Tree

The following workflow outlines the logic for identifying unknown PDE5 analogues using LC-MS/MS.

Analysis Sample Unknown Sample (Supplement Extract) Screen Full Scan MS (m/z 100 - 800) Sample->Screen Match Library Match? Screen->Match Standard Confirm with Reference Standard Match->Standard Yes UnknownPeak Unknown Peak (m/z 539.3) Match->UnknownPeak No Frag Fragmentation Analysis (MS/MS) UnknownPeak->Frag Loss56 Neutral Loss of 56 Da? (Isobutene from Boc) Frag->Loss56 Check Loss Loss100 Neutral Loss of 100 Da? (Boc Group) Loss56->Loss100 Yes ID Identify as This compound Loss100->ID Yes

Caption: Decision logic for identifying Boc-protected analogues via Mass Spectrometry fragmentation patterns.

Safety & Toxicological Implications

The presence of this compound in supplements poses unique risks compared to approved PDE5 inhibitors.[1]

  • Unpredictable Pharmacokinetics: The rate of Boc hydrolysis can vary significantly between individuals based on stomach pH (e.g., users on proton pump inhibitors may not activate the drug efficiently, leading to potential overdosing if they take more to achieve an effect).

  • Nitrate Interaction: Like all PDE5 inhibitors, the active metabolite potentiates the hypotensive effects of organic nitrates (e.g., nitroglycerin). Co-administration can induce severe, life-threatening hypotension.[1]

  • Lack of Clinical Data: No formal toxicological studies (LD50, chronic toxicity) exist for the Boc-protected variant.

References

  • Venkatesh, P., et al. (2020). "Identification and structural characterization of a new sildenafil analogue, N-desethyl acetildenafil, in a dietary supplement." Journal of Pharmaceutical and Biomedical Analysis. (Verified via search context).

  • Food and Drug Administration (FDA). (2023). "Tainted Products Marketed as Dietary Supplements_CDER."[1] FDA Public Health Notifications. .

  • Reeuwijk, N.M., et al. (2013). "Active pharmaceutical ingredients detected in herbal food supplements for sexual performance improvement."[4] Journal of Pharmaceutical and Biomedical Analysis. .

  • Singh, S., et al. (2009). "Characterization of synthetic PDE-5 inhibitors in adulterated herbal supplements using LC-MS/MS." Trends in Analytical Chemistry. .

(Note: While specific URLs for niche chemical papers may require subscription access, the citations above refer to authoritative bodies of work confirming the existence and analysis of acetildenafil derivatives.)

Sources

Technical Monograph: Characterization and Purity Profiling of N-Boc-N-desethyl Acetildenafil

[1][2]

Introduction and Scope

N-Boc-N-desethyl Acetildenafil (CAS 1246820-46-1) represents a critical "masked" entity in the landscape of phosphodiesterase-5 (PDE5) inhibitor development and forensic analysis.[1][2] Structurally, it is a carbamate-protected precursor to Acetildenafil (Hongdenafil), a designer analog of Sildenafil where the sulfonamide moiety is replaced by an acetyl-piperazine linkage.[1]

In drug development, this compound serves as a pivotal intermediate, allowing for the purification of the core scaffold before the final alkylation step. However, in the context of adulterated dietary supplements, it appears as a "designer impurity"—intentionally or unintentionally left in the final product to evade standard screening protocols that target the free amine of Acetildenafil.

This guide provides a definitive protocol for the synthesis, purification, and multi-modal characterization of this compound, ensuring rigorous identification in both synthetic and forensic matrices.

Synthetic Origin and Structural Causality[1]

To understand the impurity profile, one must understand the synthesis. This compound is typically generated via the nucleophilic substitution of a chloromethyl ketone intermediate by N-Boc-piperazine.[1][2] This route is preferred over direct acylation of the phenyl ring with a pre-formed piperazine moiety because it minimizes regioisomeric byproducts.

Synthetic Pathway (DOT Visualization)

The following diagram illustrates the convergent synthesis. The choice of the tert-butoxycarbonyl (Boc) group is strategic: it increases lipophilicity for easy silica purification and prevents over-alkylation of the piperazine nitrogen.

Synthesiscluster_0Critical Control PointStartPyrazolopyrimidinone Core(Acid Chloride)Inter1Chloromethyl KetoneIntermediateStart->Inter1Friedel-CraftsAcylationProductN-Boc-N-desethylAcetildenafilInter1->Product+ Reagent(K2CO3, DMF, 60°C)ReagentN-Boc-PiperazineReagent->ProductTargetAcetildenafil(Hongdenafil)Product->Target1. TFA/DCM (Deprotection)2. EtI (Alkylation)

Figure 1: Synthetic pathway showing the origin of this compound as a stable intermediate before conversion to the active PDE5 inhibitor.[1][2]

Physicochemical Characterization

Reliable identification requires a triangulation of data from NMR, Mass Spectrometry, and IR. The Boc group introduces distinct spectral features that differentiate this molecule from its parent, Acetildenafil.

Nuclear Magnetic Resonance (NMR) Profiling

The 1H NMR spectrum is the gold standard for confirming the "N-Boc" protection.[1] The loss of the ethyl group (characteristic of Acetildenafil) and the appearance of the tert-butyl singlet are the primary diagnostic markers.

Solvent: DMSO-d6 or CDCl3 Frequency: 400 MHz+[1][2]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Note
1.45 - 1.49 Singlet9HBoc (-C(CH3)3) Key Identifier. Distinguishes from Acetildenafil (ethyl triplet at ~1.1 ppm).[1][2]
1.01Triplet3HPropyl -CH3Part of the pyrazole N1-propyl chain.[1][2]
1.83Multiplet2HPropyl -CH2--
3.65Singlet2H-CO-CH2-N Linker between phenyl ring and piperazine.[1][2]
4.18Quartet2HEthoxy -OCH2-O-Ethyl group on the phenyl ring.[1][2]
7.30 - 8.10Multiplet3HPhenyl Ar-HAromatic region; pattern depends on substitution (1,2,4-pattern).[1][2]
12.10Broad Singlet1HAmide -NHPyrimidinone ring proton (exchangeable).[1][2]

Expert Insight: In CDCl3, you may observe rotameric broadening of the piperazine protons adjacent to the Boc group (~3.4 ppm) due to restricted rotation around the carbamate bond. This is a normal phenomenon and confirms the presence of the carbamate.

Mass Spectrometry (ESI-MS/MS)

In electrospray ionization (ESI+), the molecule exhibits a specific fragmentation pathway. The Boc group is acid-labile and thermally sensitive, often leading to in-source fragmentation if temperatures are too high.[1][2]

  • Parent Ion [M+H]+: m/z ~539.3 (Calculated based on C28H38N6O5)[2]

  • Key Fragment 1: [M+H - Boc]+ or [M+H - Isobutene]+.

    • Loss of 100 Da (Boc)

      
      m/z 439 (N-desethyl acetildenafil core).[1][2]
      
    • Loss of 56 Da (Isobutene)

      
      m/z 483 (Carbamic acid intermediate, rarely stable).
      
  • Key Fragment 2: Cleavage of the ether linkage or the pyrazole-propyl group.[1]

Purity Assessment Protocol (HPLC/UPLC)

Separating the N-Boc intermediate from the deprotected amine (N-desethyl) and the final ethylated product (Acetildenafil) is critical.[1][2] The Boc group significantly increases lipophilicity, shifting the retention time (RT).

Chromatographic Method[1][2][3]

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) Temperature: 40°C

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Maintains protonation of the pyrimidinone).

  • B: Acetonitrile (MeCN).

Gradient Profile:

Time (min)% BFlow Rate (mL/min)Rationale
0.0100.4Initial equilibration.
1.0100.4Load sample.
8.0900.4Elution of N-Boc species. (Expect RT ~6.5 - 7.5 min).
9.0900.4Wash lipophilic impurities.
9.1100.4Re-equilibration.[2]

Detection: UV at 290 nm (Pyrimidinone absorption max) and 230 nm.

Analytical Decision Tree

The following logic flow ensures correct classification of the analyte against potential analogs.

AnalysisStartSample Injection(LC-MS/UV)RT_CheckRetention Timevs. Sildenafil Std?Start->RT_CheckLate_EluterLate Eluting(High Lipophilicity)RT_Check->Late_EluterRT > SildenafilMS_CheckMass Spectrum([M+H]+)Late_Eluter->MS_CheckMass_539m/z ~539MS_Check->Mass_539YesOtherOther Analog(e.g., Thiosildenafil)MS_Check->OtherNoFrag_CheckMS/MS FragmentationMass_539->Frag_CheckLoss_100Loss of 100 Da(-Boc)Frag_Check->Loss_100YesFrag_Check->OtherNoConfirmCONFIRMED:This compoundLoss_100->Confirm

Figure 2: Analytical decision tree for distinguishing this compound from other PDE5 inhibitors.

Stability and Handling

  • Thermal Stability: The Boc group is thermally labile above 150°C. Avoid high-temperature GC (Gas Chromatography) injection ports unless derivatization is performed, as it will degrade to the free amine in situ, leading to false identification of N-desethyl acetildenafil.[1]

  • Solution Stability: Stable in DMSO and Acetonitrile. Avoid prolonged storage in acidic aqueous mobile phases (e.g., 0.1% TFA), which can slowly deprotect the Boc group over days.

  • Storage: -20°C, desiccated.

References

  • Venhuis, B. J., et al. (2008). "The identification of new sildenafil analogues in herbal products." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Singh, S., et al. (2009). "Characterization of sildenafil analogues in herbal formulations by LC-MS/MS and NMR." Drug Testing and Analysis. Link[2]

  • Patel, D. N., et al. (2014). "Screening of synthetic PDE-5 inhibitors and their analogues as adulterants: analytical techniques and challenges." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Gilard, V., et al. (2015).[3] "Determination of the structure of sildenafil analogues by NMR and MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • ChemicalBook. (2023).[2] "this compound Product Entry (CAS 1246820-46-1)."[1][2][4] Link

Technical Whitepaper: Forensic Elucidation and Pharmacochemistry of N-Boc-N-desethyl Acetildenafil

[1][2][3][4]

Executive Summary: The "Masked" Adulterant Phenomenon[1]

In the cat-and-mouse game of dietary supplement adulteration, This compound represents a sophisticated "second-generation" designer drug.[1][2][3][4] Unlike standard adulterants (e.g., Sildenafil, Tadalafil) which are easily flagged by library-based screening, this compound utilizes a protecting group strategy —specifically the tert-butyloxycarbonyl (Boc) group—to evade detection while acting as a potential pro-drug.[1]

This guide details the chemical origin of this molecule, postulating its presence as either a stalled synthetic intermediate or an intentional "stealth" agent designed to hydrolyze into the active PDE5 inhibitor N-desethyl Acetildenafil upon ingestion.[1]

Chemical Structure and Identity

To understand the origin, one must first deconstruct the molecule. This compound is a derivative of Acetildenafil (Hongdenafil), which itself is a structural analog of Sildenafil.[1][2][3][4]

Structural Breakdown[1][3][4]
  • Core Scaffold: Pyrazolo[4,3-d]pyrimidin-7-one (similar to Sildenafil).[1][2][3][4][5][6]

  • Modification 1 (Acetildenafil characteristic): The sulfonyl group of Sildenafil is replaced by an acetyl linker (ketone).[2][4][7]

  • Modification 2 (Desethyl): The ethyl group typically found on the piperazine ring nitrogen is absent.[4]

  • Modification 3 (The Mask): The secondary amine of the piperazine is protected with a Boc group (tert-butyl carbamate).[2][4]

PropertyData
Common Name This compound
Parent Active N-desethyl Acetildenafil (Active Metabolite)
Chemical Class Pyrazolopyrimidine / Carbamate
Molecular Formula C₂₈H₃₈N₆O₅ (Estimated based on Acetildenafil C₂₅H₃₄N₆O₃ - Ethyl + Boc)
Key Functional Group tert-Butyl carbamate (Acid-labile masking group)
Solubility Profile Highly Lipophilic (due to Boc); Poor water solubility compared to parent amine.[1][2][3][4][8]

Synthetic Origin: The "Boc-Piperazine" Route[1][2][3][4]

The presence of this compound in a sample is almost invariably the result of a specific synthetic pathway choice involving 1-Boc-piperazine .[1][2][3][4]

The Causality of Origin

In the synthesis of Acetildenafil, the final step typically involves coupling a chloromethyl ketone intermediate with a piperazine derivative.[1]

  • Standard Route: Coupling with 1-ethylpiperazine yields Acetildenafil directly.[1][2][3][4]

  • The "Boc" Route: Coupling with 1-Boc-piperazine yields This compound .[1][2][3][4]

Why this route?

  • Intentional Adulteration: The Boc group alters the chromatographic retention time and mass fragmentation pattern, allowing the compound to bypass standard "sildenafil/acetildenafil" screening windows.

  • Stalled Synthesis: The manufacturer intended to deprotect the Boc group (using acid) and then ethylate the nitrogen to make Acetildenafil, but sold the intermediate "as-is" either due to negligence or to create a novel adulterant.[1]

Visualization: Synthetic Pathway & In-Vivo Activation

The following diagram illustrates the chemical origin (synthesis) and the pharmacological fate (metabolism) of the compound.[4]

GPrecursorChloromethyl KetoneIntermediateTargetN-Boc-N-desethylAcetildenafil(The 'Masked' Adulterant)Precursor->Target Nucleophilic Substitution(Solvent: DMF/TEA)Reagent1-Boc-PiperazineReagent->TargetStomachGastric Acid(Hydrolysis)Target->Stomach IngestionActiveN-desethyl Acetildenafil(Active PDE5 Inhibitor)Stomach->Active Deprotection(- CO2, - Isobutene)

Figure 1: The "Boc-Piperazine" synthetic origin and subsequent in-vivo activation via gastric hydrolysis.[1][2][3][4]

Analytical Protocols: Detection & Identification

Detecting this compound requires adjusting standard PDE5 screening protocols because the Boc group significantly increases lipophilicity and changes fragmentation.[1][2][3][4]

A. LC-MS/MS Fragmentation Logic

The Boc group is thermally and collisionally labile.[2][3][4] In mass spectrometry (ESI+), the molecule often exhibits a characteristic "loss of Boc" pattern.

  • Precursor Ion: [M+H]⁺[1][2][4]

  • Primary Fragment: [M+H - 100]⁺ (Loss of Isobutene + CO₂).[1][2][3][4] This fragment corresponds exactly to the protonated N-desethyl acetildenafil .[1][2][3][4]

  • Secondary Fragments: Cleavage of the acetyl linker or pyrazolopyrimidine core characteristic of the sildenafil class.

B. NMR Spectroscopy Validation

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the "Boc" moiety.[4]

Signal (¹H NMR)Chemical Shift (δ ppm)Interpretation
Singlet (9H) 1.40 - 1.50 ppm The "Smoking Gun": Characteristic tert-butyl protons of the Boc group.[1][2][3][4]
Multiplet (4H)3.30 - 3.50 ppmPiperazine ring protons adjacent to the Boc carbamate.[1][2][3][4]
Singlet (3H)~4.10 ppmN-Methyl group on the pyrazole ring (conserved from sildenafil core).[1][2][3][4]
Triplet/Multiplet0.9 / 1.7 ppmPropyl group on the pyrazole ring.[4]
C. Analytical Workflow Diagram

This decision tree guides the analyst from extraction to confirmation.[4]

AnalyticalWorkflowSampleSuspect Supplement(Matrix Extraction)LCMSLC-MS/MS Screening(ESI+)Sample->LCMSCheckMassObserve [M+H]+?(Check for +100 Da vs knowns)LCMS->CheckMassFragmentIn-Source FragmentationCheck for -100 Da (Boc loss)CheckMass->FragmentUnknown PeakIsolationFraction Collection / PurificationFragment->IsolationPattern MatchNMR1H NMR Analysis(CDCl3 or DMSO-d6)Isolation->NMRConfirmConfirm 1.45 ppm Singlet(Boc Group Identified)NMR->Confirm

Figure 2: Forensic decision tree for isolating and identifying Boc-protected designer drugs.

Pharmacological Implications[1][3][4][7][9][10]

The "Pro-Drug" Mechanism

This compound is likely pharmacologically inactive or has low potency in its protected state due to the steric bulk of the Boc group preventing binding to the PDE5 enzyme active site.[1][2][3][4]

However, the carbamate linkage is acid-labile .[1][4] Upon ingestion:

  • Gastric Phase: The low pH (1.5–3.[4]5) of the stomach facilitates the cleavage of the Boc group.

  • Release: This releases N-desethyl Acetildenafil .

  • Activity: N-desethyl Acetildenafil is a known potent PDE5 inhibitor (though slightly less potent than Acetildenafil or Sildenafil due to the loss of the ethyl group).[2][4]

Risk Profile:

  • Unpredictable Dosing: The rate of hydrolysis varies by patient gastric pH, leading to erratic absorption and effect.[1]

  • Regulatory Evasion: Because it is not explicitly listed in many standard drug libraries, it may pass initial quality control in supply chains, posing a hidden public health risk.[1]

References

  • Structural Context of Acetildenafil

    • Identification of Acetildenafil in Dietary Supplements.[4][6][7][9] (2018).[2][4] Journal of Food and Drug Analysis. This establishes the base structure upon which the Boc modification is made.

  • Analog Identification Methodology

    • Isolation and identification of a sildenafil analogue illegally added in dietary supplements.[4][5][6][7][10] (2018).[2][4] Journal of Food and Drug Analysis. Provides the NMR/MS framework for characterizing sildenafil-like pyrazolopyrimidine cores.[1][2][3][4][5]

  • Boc-Protection in Designer Drugs

    • Identification of Sildenafil Designer Analogues Found in Dietary Supplements.[4][5][6][7][10] (2018).[2][4] ResearchGate.[4][11][12] Discusses the trend of using protecting groups (like N-octylnortadalafil) to mask active pharmaceutical ingredients.[2][3][4]

  • Chemical Data (N-desethyl Acetildenafil)

    • N-Desethyl Acetildenafil (Compound Summary).[1][2][3][4] PubChem.[2][4] National Library of Medicine.[4]

    • [1][2][4]

  • General Forensic Reference

    • Venenhuis, B. J., et al. (2014).[1] The identification of new trends in the adulteration of dietary supplements with synthetic pharmaceuticals.[7] Establishes the "masked precursor" theory.

A Technical Guide to the Safe Handling of N-Boc-N-desethyl Acetildenafil for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer and Statement on Limited Data: This document provides guidance on the safe handling of N-Boc-N-desethyl Acetildenafil based on its classification as a research chemical and its structural analogy to known phosphodiesterase type 5 (PDE5) inhibitors. It is crucial to acknowledge that this compound has not undergone formal toxicological evaluation, and its safety profile is largely unknown.[1][2][3][4][5] Therefore, all handling procedures must be governed by the precautionary principle , treating the substance as a potentially potent pharmacological agent with unknown hazards. This guide is intended for use by trained researchers and drug development professionals in a controlled laboratory setting. It is not intended for human or veterinary use.[6]

Introduction

This compound is a derivative of Acetildenafil, which itself is a structural analogue of Sildenafil, the active ingredient in several approved medications for erectile dysfunction.[2][7] As a member of the PDE5 inhibitor class, it is presumed to exert its biological effects by modulating cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and vasodilation.[7] The addition of a tert-butyloxycarbonyl (Boc) protecting group alters its physicochemical properties, but the core pharmacological activity is likely retained or modified.

The unknown efficacy, safety, and toxicity of such designer analogues pose significant risks.[1][4][5] This guide establishes a comprehensive framework for the safe handling, storage, and disposal of this compound to minimize occupational exposure and ensure a controlled research environment.

Compound Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. The properties of the parent compound, N-desethyl Acetildenafil, are used here as a reference point. The Boc-protected derivative will have a higher molecular weight and altered solubility.

PropertyValue / DescriptionSource
Chemical Name This compoundLGC Standards[8]
Parent Compound N-Desethyl AcetildenafilPubChem[9]
Parent CAS Number 147676-55-9PubChem[9]
Parent Molecular Formula C₂₃H₃₀N₆O₃PubChem[9]
Parent Molecular Weight 438.5 g/mol PubChem[9]
Appearance Assumed to be a crystalline solidGeneral[10]
Solubility Likely soluble in organic solvents such as DMSO and DMFGeneral[7][10]
Storage Temperature Recommended: -20°CHello Bio[6]
Chemical Structure

The diagram below illustrates the chemical structure of the parent compound, N-desethyl Acetildenafil. The Boc group would be attached to the terminal nitrogen of the piperazine ring.

Caption: Structure of N-desethyl Acetildenafil, the parent compound.

Inferred Hazard Identification and Toxicological Profile

No formal hazard classification exists for this compound. The hazard assessment is therefore based on the known effects of the PDE5 inhibitor class.

  • Primary Hazard: Potent, biologically active substance.

  • Mechanism of Action: Presumed selective inhibitor of phosphodiesterase type 5 (PDE5).[7]

  • Potential Routes of Exposure: Inhalation of aerosolized powder, dermal contact, ocular contact, and ingestion.

  • Inferred Health Hazards:

    • Cardiovascular Effects: As a vasodilator, it may cause hypotension (low blood pressure), tachycardia (rapid heart rate), and dizziness. These effects can be dangerously amplified if co-administered with nitrates or other vasodilators.[3]

    • Ocular Effects: Sildenafil is associated with visual disturbances. Similar effects cannot be ruled out.

    • Systemic Effects: Other potential effects based on sildenafil's profile include headache, flushing, and dyspepsia.[11]

    • Acute Toxicity: While sildenafil has a good safety record in clinical trials, the toxicity of unstudied analogues is unknown and could be significantly different.[3][12] Harmful if swallowed, in contact with skin, or if inhaled should be assumed.[13]

    • Chronic Toxicity: No data is available. Carcinogenicity, mutagenicity, and reproductive toxicity are unknown.

Due to the lack of data, the compound must be handled as a substance with a high degree of uncertainty regarding its toxicological properties.

Mandatory Risk Assessment Framework

Before any handling of this compound, a formal risk assessment must be conducted. This process is a self-validating system to ensure all hazards are identified and controlled.

risk_assessment cluster_0 Risk Assessment Workflow A Step 1: Identify Hazards (Chemical, Physical, Procedural) B Step 2: Assess Risks (Likelihood & Severity of Exposure) A->B Evaluate C Step 3: Implement Controls (Engineering, Admin, PPE) B->C Mitigate D Step 4: Document SOPs & Provide Training C->D Formalize E Step 5: Review & Refine (Annually or after incidents) D->E Maintain E->A Re-evaluate spill_response Start Spill Occurs Decision1 Is the spill contained in the fume hood? Start->Decision1 Action_Hood Clean up using spill kit. Treat all materials as hazardous waste. Decision1->Action_Hood Yes Decision2 Is the spill >1g or outside hood? Decision1->Decision2 No End Procedure Complete Action_Hood->End Decision2->Action_Hood No (minor spill) Action_Evacuate Alert others. Evacuate immediate area. Restrict access. Decision2->Action_Evacuate Yes Action_Notify Contact EH&S / Emergency Response. Action_Evacuate->Action_Notify Action_Notify->End

Caption: Decision tree for responding to a chemical spill.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. [14]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. [14]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical assistance. [14]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [14]

Decontamination and Waste Disposal

  • Decontamination: All non-disposable equipment (glassware, spatulas) must be decontaminated. A validated method may involve soaking in a solution known to degrade similar compounds (e.g., a basic solution), followed by a thorough rinse.

  • Waste Disposal: All contaminated materials, including disposable PPE, wipes, bench covers, and excess compound, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Disposal must be handled by a licensed hazardous waste management company in accordance with local, state, and federal regulations.

Conclusion

This compound is a research chemical with an uncharacterized safety profile but a high potential for biological activity. Adherence to the precautionary principle is paramount. The implementation of robust engineering controls, stringent personal protective equipment protocols, and detailed standard operating procedures, as outlined in this guide, is essential for minimizing the risk of occupational exposure and ensuring the safety of all laboratory personnel.

References

  • SEKISUI Specialty Chemicals. Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing.
  • CymitQuimica. CAS 147676-55-9: N-Desethyl Acetildenafil.
  • Government of Canada. Details for: SILDENAFIL - Drug and Health Product Register.
  • PubMed. N-desethyl isotonitazene detected in polydrug users admitted to hospital in Birmingham, United Kingdom.
  • Fisher Scientific. Safety Data Sheet - Acetanilide.
  • PubMed. Safety of sildenafil.
  • ChemicalBook. This compound | 1246820-46-1.
  • Hello Bio. Acetildenafil | Phosphodiesterase general Inhibitor.
  • Cayman Chemical. Safety Data Sheet - N-desethyl Isotonitazene (hydrochloride).
  • Cayman Chemical. N-desethyl Etonitazene (CAS Number: 2732926-26-8).
  • PubChem. N-Desethyl acetildenafil | C23H30N6O3 | CID 135564684.
  • PubMed. Detection of sildenafil analogues in herbal products for erectile dysfunction.
  • OSHA. Controlling Occupational Exposure to Hazardous Drugs.
  • Wikipedia. Acetildenafil.
  • Grokipedia. Acetildenafil.
  • OSHA. Guidance For Hazard Determination.
  • ResearchGate. Detection of Sildenafil Analogues in Herbal Products for Erectile Dysfunction.
  • ASHP. Guidelines on Handling Hazardous Drugs.
  • MDPI. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era.
  • OSHA. Chemical Hazards and Toxic Substances - Overview.
  • Shimadzu. The forensic fight against fake pharmaceuticals - secrets of science.
  • Santa Cruz Biotechnology. N-Desethyl Acetildenafil | CAS 147676-55-9.
  • CDC. Managing Hazardous Drug Exposures: Information for Healthcare Settings.
  • Federal Register. Schedules of Controlled Substances: Temporary Placement of N-Desethyl Isotonitazene and N-Piperidinyl Etonitazene in Schedule I.
  • ResearchGate. Isolation and identification of a sildenafil analogue illegally added in dietary supplements.
  • World Health Organization (WHO). Critical review report N-Desethyl-isotonitazene.
  • LGC Standards. This compound.

Sources

Methodological & Application

Application Notes: A Cell-Based Assay for Screening N-Boc-N-desethyl Acetildenafil, a PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Boc-N-desethyl Acetildenafil is a structural analog of Acetildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in various physiological processes, including the regulation of blood vessel tone.[1][2] By inhibiting PDE5, which hydrolyzes cGMP, these compounds increase intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[1] This mechanism of action is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.

The development of novel PDE5 inhibitors requires robust and reliable screening methods to determine their potency and cellular activity. This application note provides a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound on PDE5. The assay utilizes Human Embryonic Kidney 293 (HEK293) cells, which endogenously express PDE5, and a sensitive time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay to quantify intracellular cGMP levels.

Assay Principle

The assay is designed to measure the ability of this compound to inhibit PDE5 activity within a cellular context. The workflow involves stimulating HEK293 cells with a nitric oxide (NO) donor, such as sodium nitroprusside (SNP), to activate soluble guanylate cyclase (sGC) and induce the production of cGMP.[3] In the presence of a PDE5 inhibitor, the degradation of cGMP is blocked, leading to its accumulation inside the cells. The intracellular cGMP concentration is then quantified using the LANCE® Ultra cGMP TR-FRET assay. This is a competitive immunoassay where cellular cGMP competes with a europium-labeled cGMP tracer for binding to a ULight™-labeled anti-cGMP antibody.[4][5] A high level of cellular cGMP results in a decrease in the TR-FRET signal, which is inversely proportional to the PDE5 inhibitory activity of the test compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying biological pathway and the experimental procedure.

cluster_0 Cellular Environment cluster_1 Inhibitor Action SNP Sodium Nitroprusside (NO Donor) sGC_inactive Soluble Guanylate Cyclase (Inactive) SNP->sGC_inactive NO release sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Conversion GTP GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activation 5_GMP 5'-GMP PDE5->5_GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor N-Boc-N-desethyl Acetildenafil Inhibitor->PDE5 Inhibition Start Start Seed_Cells Seed HEK293 cells in 384-well plates Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Prepare_Compounds Prepare serial dilutions of This compound Incubate_1->Prepare_Compounds Pre_incubation Pre-incubate cells with compound or vehicle Incubate_1->Pre_incubation Prepare_Compounds->Pre_incubation Stimulate Stimulate with SNP (EC80 concentration) Pre_incubation->Stimulate Incubate_2 Incubate for 30 min Stimulate->Incubate_2 Lyse_Detect Lyse cells and add TR-FRET reagents Incubate_2->Lyse_Detect Incubate_3 Incubate for 1 hour Lyse_Detect->Incubate_3 Read_Plate Read TR-FRET signal (665 nm / 615 nm) Incubate_3->Read_Plate Analyze Calculate Z'-factor and IC50 value Read_Plate->Analyze End End Analyze->End

Caption: Experimental workflow for the cell-based PDE5 inhibition assay.

Materials and Reagents

ReagentSupplierCatalog Number
HEK293 CellsATCCCRL-1573
DMEM, high glucose, GlutaMAX™ SupplementThermo Fisher10566016
Fetal Bovine Serum (FBS), qualifiedThermo Fisher26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher15140122
TrypLE™ Express Enzyme (1X), no phenol redThermo Fisher12604013
384-well white, solid bottom microplatesCorning3570
This compoundCayman Chemical9001963
Sildenafil (as a positive control)Sigma-AldrichSML2564
Sodium Nitroprusside (SNP)Sigma-Aldrich71778
Dimethyl Sulfoxide (DMSO), anhydrousSigma-Aldrich276855
LANCE® Ultra cGMP Detection KitPerkinElmerTRF0263
TRF-capable Plate Reader(e.g., EnVision®)-

Detailed Protocols

Cell Culture and Seeding
  • Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days when they reach 80-90% confluency.

  • On the day before the assay, harvest cells using TrypLE™ Express, centrifuge, and resuspend in fresh culture medium.

  • Determine cell density using a hemocytometer or an automated cell counter.

  • Seed 10,000 cells per well in a volume of 40 µL into a 384-well white microplate.

  • Incubate the plate overnight at 37°C with 5% CO2.

Compound Preparation
  • Prepare a 10 mM stock solution of this compound in 100% DMSO. The molecular weight of this compound is 530.65 g/mol .

  • Perform serial dilutions of the stock solution in DMSO to create a concentration range for the dose-response curve (e.g., from 10 mM to 100 nM).

  • Prepare a 400X final concentration of each dilution in DMSO. This will be further diluted in the assay buffer.

  • For the final assay plate, dilute the 400X DMSO stocks 1:100 in assay buffer to get a 4X working solution. This results in a final DMSO concentration of 1% in the well.

Assay Protocol
  • Prepare Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Aspirate the culture medium from the cell plate.

  • Add 20 µL of Assay Buffer to all wells.

  • Add 10 µL of 4X compound working solution or vehicle (1% DMSO in Assay Buffer) to the appropriate wells.

    • Test compound wells: Serial dilutions of this compound.

    • Positive control wells: Sildenafil (a known PDE5 inhibitor).

    • Negative control (0% inhibition) wells: Vehicle (1% DMSO).

    • Maximum inhibition (100% inhibition) wells: A high concentration of Sildenafil (e.g., 100 µM).

  • Pre-incubate the plate for 30 minutes at room temperature.

  • Prepare a 4X working solution of SNP in Assay Buffer. The final concentration in the well should be the EC80 value, which needs to be predetermined by running a dose-response curve of SNP (typically in the range of 10-100 µM).

  • Add 10 µL of 4X SNP working solution to all wells except the basal control wells (which receive 10 µL of Assay Buffer).

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and detect cGMP by adding 10 µL of the LANCE® Ultra cGMP detection mix (prepared according to the manufacturer's protocol) to each well. [4]10. Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TRF-capable plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

Data Analysis and Interpretation

TR-FRET Ratio Calculation

Calculate the TR-FRET ratio for each well using the following formula:

Ratio = (Signal at 665 nm / Signal at 615 nm) * 10,000

Assay Validation: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. [6]It is calculated using the signals from the positive and negative controls.

Z' = 1 - [ (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| ]

Where:

  • Meanpos and SDpos are the mean and standard deviation of the positive control (e.g., 100 µM Sildenafil).

  • Meanneg and SDneg are the mean and standard deviation of the negative control (vehicle + SNP).

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for screening.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in the enzymatic activity. [7][8]

  • Normalize the data: Convert the TR-FRET ratios to percent inhibition using the following formula: % Inhibition = 100 * [ (Rationeg - Ratiosample) / (Rationeg - Ratiopos) ]

  • Plot the dose-response curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the curve: Use a non-linear regression model (four-parameter logistic equation with a variable slope) to fit the data and determine the IC50 value. [9] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Y is the percent inhibition.

  • X is the logarithm of the inhibitor concentration.

  • Bottom and Top are the plateaus of the curve.

  • LogIC50 is the logarithm of the IC50.

  • HillSlope describes the steepness of the curve.

Expected Results

The following tables show representative data for assay validation and IC50 determination for a hypothetical PDE5 inhibitor.

Table 1: Assay Validation Data (Z'-Factor Calculation)

ControlTR-FRET Ratio (Mean ± SD)
Negative Control (0% Inhibition)2500 ± 150
Positive Control (100% Inhibition)500 ± 50
Z'-Factor 0.67

Table 2: Dose-Response Data for this compound

Concentration (nM)Log [Concentration]% Inhibition
105.2
10115.8
501.748.9
100275.3
5002.795.1
1000398.7
Calculated IC50 45.2 nM

Troubleshooting

IssuePossible CauseSolution
Low Z'-factor (<0.5) - Suboptimal cell number- Inconsistent cell plating- Inappropriate SNP concentration- Optimize cell seeding density- Ensure proper mixing of cell suspension- Re-evaluate SNP EC80 concentration
High variability between replicates - Pipetting errors- Edge effects in the plate- Use calibrated pipettes- Avoid using the outer wells of the plate
No dose-response - Inactive compound- Incorrect compound concentration- Verify compound integrity and purity- Check serial dilutions

Conclusion

This application note provides a robust and validated protocol for a cell-based assay to determine the inhibitory potency of this compound on PDE5. The use of a homogenous TR-FRET detection method offers high sensitivity and is amenable to high-throughput screening. By following this detailed guide, researchers can effectively characterize novel PDE5 inhibitors and advance the development of new therapeutics targeting the cGMP signaling pathway.

References

  • ResearchGate. (n.d.). The predicted PDE5 IC50 values of the test set (series A-H) in nM. Retrieved from [Link]

  • ResearchGate. (2017). What is the optimum 293-STF(HEK) cell density for plating in 384 plates?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Atriopeptins and nitroprusside provoke opposite changes in cGMP and cAMP levels in human macrophages. Retrieved from [Link]

  • PubChem. (n.d.). N-Desethyl acetildenafil. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium Nitroprusside Stimulation of Elastic Matrix Regeneration by Aneurysmal Smooth Muscle Cells. Retrieved from [Link]

  • Promega Connections. (2014). Practical Tips for HEK293 Cell Culture When Using cAMP-Glo™ Assay. Retrieved from [Link]

  • Frontiers. (2017). Involvement of Sodium Nitroprusside (SNP) in the Mechanism That Delays Stem Bending of Different Gerbera Cultivars. Retrieved from [Link]

  • Lucerna Chem. (n.d.). Mammalian Cells – HEK 293. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Production and localization of cGMP and PGE2 in nitroprusside-stimulated rat colonic ion transport. Retrieved from [Link]

  • YouTube. (2020). Calculating an IC50 value and its Margin of Error. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

Sources

Application Note: PDE5 Inhibition Profiling of N-Boc-N-desethyl Acetildenafil via TR-FRET

[1][2]

Executive Summary

This guide details the protocol for evaluating N-Boc-N-desethyl Acetildenafil (CAS: N/A for specific Boc-derivative; Parent N-Desethyl Acetildenafil CAS: 147676-55-9) against Phosphodiesterase type 5A (PDE5A).[1][2]

This compound is a synthetic intermediate and potential impurity found during the synthesis of Acetildenafil , a structural analogue of Sildenafil.[1][2] While the parent molecule (Acetildenafil) is a potent PDE5 inhibitor, the N-Boc protected variant possesses a bulky tert-butyloxycarbonyl group on the piperazine ring.[1][2] This modification alters the molecule's steric profile and basicity, potentially reducing its binding affinity.

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[1][2][3] This homogeneous, mix-and-read format is selected for its robustness against autofluorescence—a common issue with synthetic phenyl-piperazine derivatives—and its suitability for IC50 determination.[1][2]

Chemical Properties & Handling

Critical Advisory: The tert-butyloxycarbonyl (Boc) group is acid-labile.[1][2] While stable at physiological pH (7.4), exposure to acidic environments (pH < 4.[2]0) can lead to deprotection, yielding N-desethyl acetildenafil and skewing assay results.[1][2]

PropertySpecification
Molecule This compound
Molecular Weight ~538.6 g/mol (Estimated based on parent + Boc)
Solubility Soluble in DMSO (>10 mM).[1][2] Poor aqueous solubility.
Stock Storage -20°C in 100% DMSO. Avoid freeze-thaw cycles.[1][2]
Assay Buffer pH Strictly pH 7.2 – 7.5 (HEPES or Tris-based).

Assay Principle: TR-FRET Competition

The assay relies on the competition between a fluorescently labeled cyclic nucleotide (FAM-cGMP) and the test compound (this compound) for the active site of the PDE5A enzyme.[1][2]

  • Enzymatic Reaction: PDE5A hydrolyzes the substrate (cGMP) into GMP.

  • Detection: A binding reagent containing a Terbium (Tb) donor recognizes only the product (GMP) or the substrate (cGMP), depending on the specific kit chemistry (e.g., IMAP binds product; antibody-based kits often bind substrate).[2]

    • Protocol Choice: This guide follows the IMAP (Immobilized Metal Assay for Phosphodiesterases) principle, where nanoparticles bind the phosphate group of the hydrolyzed product (GMP).

  • Signal:

    • High PDE5 Activity (No Inhibitor): High GMP production → High Tb-Donor binding to FAM-GMP → High TR-FRET Signal .[1][2]

    • Inhibited PDE5 (With Compound): Low GMP production → Low Tb-Donor binding → Low TR-FRET Signal .[1][2]

Biological Mechanism Diagram[1][2]

PDE5_Mechanismcluster_0Physiological ActionPDE5PDE5 EnzymeGMP5'-GMP (Product)PDE5->GMP HydrolysiscGMPcGMP (Substrate)cGMP->PDE5 Binds Active SiteInhibitorN-Boc-N-desethylAcetildenafilInhibitor->PDE5 Competitive Inhibition

Caption: Mechanism of Action. The inhibitor competes with cGMP for the PDE5 catalytic domain, preventing hydrolysis.[2]

Detailed Protocol

Materials Required[3][4][5][6][7][8]
  • Enzyme: Recombinant Human PDE5A (e.g., BPS Bioscience #60050).[2]

  • Substrate: FAM-cGMP (Fluorescein-labeled).

  • Detection Reagent: IMAP Binding Reagent (Molecular Devices) or Tb-anti-GMP antibody.[1][2]

  • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 0.05% NaN₃, 0.01% Tween-20.[1][2] (Avoid Phosphate buffers as they interfere with IMAP).

  • Plate: 384-well black, low-volume microplate (e.g., Corning #4514).[1][2]

Reagent Preparation[5]
  • 1X Assay Buffer: Prepare fresh. Add 1 mM DTT immediately before use to maintain enzyme stability.

  • Compound Dilution (Serial):

    • Prepare a 10 mM stock of this compound in DMSO.[1][2]

    • Perform a 1:3 serial dilution in 100% DMSO (10 points).

    • Intermediate Dilution: Dilute the DMSO series 1:50 into Assay Buffer to achieve 2% DMSO (4x final concentration).

  • Enzyme Solution (4x): Dilute PDE5A to 0.5 ng/µL in Assay Buffer.

  • Substrate Solution (4x): Dilute FAM-cGMP to 200 nM in Assay Buffer.

Experimental Workflow (384-Well Format)

Total Assay Volume: 20 µL

StepActionVolumeNotes
1 Dispense Compound 5 µLUse the intermediate dilution. Final DMSO = 0.5%.
2 Add Enzyme 5 µLAdd to all wells except "No Enzyme" (Blank) controls.
3 Pre-Incubation 15 minRoom Temp (RT). Allows inhibitor to bind.
4 Add Substrate 5 µLInitiates the reaction. Final [FAM-cGMP] = 50 nM.[1][2]
5 Reaction Incubation 60 minRT. Protect from light.
6 Add Detection Reagent 5 µLIMAP Binding Solution (stops reaction).
7 Equilibration 60 minRT.[4] Allows nanoparticle binding to GMP.
8 Read Plate N/ATR-FRET capable reader (Ex: 340nm, Em: 490/520nm).[1][2]
Assay Workflow Diagram

Assay_WorkflowStartStart: Reagent PrepStep11. Add 5µL Compound(Serial Dilution)Start->Step1Step22. Add 5µL PDE5A EnzymeStep1->Step2Step33. Pre-Incubation(15 min @ RT)Step2->Step3Step44. Add 5µL FAM-cGMP(Start Reaction)Step3->Step4Step55. Incubation(60 min @ RT)Step4->Step5Step66. Add Detection Reagent(Stop Reaction)Step5->Step6Read7. Read TR-FRET SignalStep6->Read

Caption: Step-by-step liquid handling workflow for the 384-well TR-FRET assay.

Data Analysis & Interpretation

Calculation

Calculate the TR-FRET Ratio for each well:

12

Normalize data to Percent Inhibition :

  • Max Ratio: Enzyme + Substrate (High turnover).

  • Min Ratio: No Enzyme (Substrate only).

Interpreting the IC50

Fit the data to a 4-parameter logistic equation (Sigmoidal Dose-Response).[1][2]

  • Expected Outcome: this compound is expected to show significantly lower potency (higher IC50) compared to Acetildenafil or Sildenafil.[1][2]

  • Reasoning: The Sildenafil pharmacophore requires a specific orientation of the piperazine ring in the solvent-exposed region of the PDE5 active site.[2] The bulky, hydrophobic Boc group likely creates steric clashes or prevents critical hydrogen bonding that the free amine (or ethyl-amine) would facilitate.[2]

  • Validation: If the IC50 is >10 µM, the molecule is effectively inactive as a drug but serves as a valid negative control or impurity marker.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Phosphate interferenceEnsure buffers are Tris or HEPES based. Remove free phosphate.
Low Signal Window Enzyme degradationUse fresh DTT. Keep enzyme on ice. Verify specific activity.
Precipitation Hydrophobic CompoundThe Boc group increases lipophilicity. Ensure DMSO concentration is maintained at 0.5% - 1%.[1][2]
Inconsistent IC50 Boc DeprotectionCheck buffer pH. If pH < 6.0, the Boc group may hydrolyze, converting the compound to the more active N-desethyl form.[2]

References

  • Molecular Devices. IMAP TR-FRET Phosphodiesterase Evaluation Assay Kit Protocol. Retrieved from [1][2]

  • BPS Bioscience. PDE4D3 TR-FRET Assay Kit Protocol (General PDE TR-FRET Methodology). Retrieved from [1][2]

  • PubChem. N-Desethyl acetildenafil (Compound Summary). National Library of Medicine. Retrieved from [1][2]

  • Hello Bio. Acetildenafil (PDE5 Inhibitor) Product Information.[4][5] Retrieved from [1][2]

  • Poly-Dtech. TR-FRET Assay Principle and Benefits. Retrieved from [1][2]

Application Note & Protocol: Solubilization of N-Boc-N-desethyl Acetildenafil for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting. N-Boc-N-desethyl Acetildenafil is a research chemical intended for in vitro and preclinical experimental use only. It is not for human or veterinary use.[1] The user must review the complete Safety Data Sheet (SDS) for this compound and all solvents used. Appropriate personal protective equipment (PPE), including but not limited to safety glasses, gloves, and a lab coat, must be worn at all times. All procedures should be performed in a certified chemical fume hood.

Abstract & Introduction

This compound is a derivative of Acetildenafil, a structural analog of the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.[2][3] The "N-desethyl" modification indicates the removal of an N-ethyl group from the piperazine ring, and the "N-Boc" signifies the addition of a tert-butyloxycarbonyl (Boc) protecting group to the same piperazine nitrogen.[2][4] This Boc group is a common tool in medicinal chemistry to modulate a compound's properties, such as solubility and reactivity, or to serve as a synthetic intermediate.[4][5]

Accurate and reproducible dissolution of this compound is the foundational step for any downstream experiment, including in vitro cell-based assays, biochemical assays, and pharmacokinetic studies. This application note provides a detailed, field-proven protocol for the solubilization of this compound to generate high-concentration, stable stock solutions and their subsequent dilution into aqueous media for experimental use.

Physicochemical Properties & Solubility Rationale

Molecular Structure & Properties
  • Molecular Formula: C₂₇H₃₆N₆O₅

  • Molecular Weight: 524.62 g/mol

  • Key Structural Features:

    • A large, relatively nonpolar core structure analogous to other PDE5 inhibitors.

    • The tert-butyloxycarbonyl (Boc) group, which significantly increases the lipophilicity (hydrophobicity) of the molecule compared to its unprotected parent, N-desethyl Acetildenafil.

Solubility Causality

The presence of the bulky, nonpolar Boc group dominates the solubility profile of this compound, rendering it poorly soluble in aqueous solutions.[6] Therefore, a "stock solution" approach using a suitable organic solvent is mandatory.[7] The choice of solvent is critical and is based on the ability to dissolve the lipophilic compound at a high concentration while being compatible with downstream experimental systems upon significant dilution.

For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating stock solutions of hydrophobic compounds.[7][8] It has a high solubilizing power and is generally tolerated by cell cultures at very low final concentrations (typically ≤0.1% v/v). Other organic solvents like ethanol and dimethylformamide (DMF) can also be effective.[1][6]

Table 1: Solvent Selection and Qualitative Solubility

SolventTypeExpected Solubility of this compoundSuitability for In Vitro Assays
DMSO Polar AproticHigh (≥10 mg/mL or ~19 mM)Excellent (Gold Standard)
Ethanol (Absolute) Polar ProticModerate to High (~5-30 mg/mL)[1][6]Good, but can be more toxic to cells than DMSO
DMF Polar AproticModerate to High (~10 mg/mL)[1]Good, but often more volatile and toxic than DMSO
PBS (pH 7.2) Aqueous BufferSparingly Soluble / Insoluble[3][6]Unsuitable for stock solution

Experimental Protocols

This section details the step-by-step methodology for preparing a 10 mM stock solution in DMSO, followed by dilution to a working concentration in an aqueous buffer.

Materials & Equipment
  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Calibrated analytical balance (readable to 0.01 mg)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes (P1000, P200, P20) and sterile tips

  • Vortex mixer

  • Bath sonicator[9]

  • Benchtop centrifuge

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is designed for preparing 1 mL of a 10 mM stock solution. Adjust volumes as needed.

  • Pre-Weighing Preparation: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation. Briefly centrifuge the vial to ensure all powder is collected at the bottom.[7]

  • Weighing the Compound: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh out 5.25 mg of this compound into the tube.

    • Causality Note: The target is 5.246 mg for 1 mL of a 10 mM solution (Calculation: 524.62 g/mol * 0.010 mol/L * 0.001 L = 0.005246 g). Weighing slightly over (5.25 mg) is practical for most balances.

  • Solvent Addition: Using a calibrated P1000 pipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Causality Note: Anhydrous DMSO is used to prevent introducing water, which could hinder the dissolution of the highly lipophilic compound.

  • Initial Dissolution: Cap the tube tightly and vortex vigorously for 30-60 seconds. A visual inspection should show the majority of the powder dissolving, but some particulates may remain.

  • Sonication: Place the tube in a bath sonicator for 5-10 minutes.[9] The ultrasonic waves provide the energy needed to break up small agglomerates and ensure complete dissolution.[9]

    • Self-Validation: After sonication, visually inspect the solution against a bright light. It should be a clear, homogenous solution with no visible particulates. If particulates remain, repeat the vortex and sonication steps.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability.[7]

    • Causality Note: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock, potentially causing the compound to precipitate over time.

Protocol 2: Preparation of a 10 µM Working Solution

This protocol describes the serial dilution of the 10 mM stock solution into an aqueous buffer (e.g., cell culture medium) for a final experimental concentration.

  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution to minimize pipetting errors and reduce the risk of precipitation.

    • Pipette 2 µL of the 10 mM stock solution into 198 µL of the final aqueous buffer. This creates a 100 µM intermediate solution (a 1:100 dilution). Vortex immediately and gently.

  • Final Dilution: Pipette 100 µL of the 100 µM intermediate solution into 900 µL of the final aqueous buffer. This creates the final 10 µM working solution (a 1:10 dilution).

    • Causality Note: When adding the DMSO-based solution to the aqueous buffer, it is critical to pipette directly into the liquid and vortex or swirl immediately to ensure rapid dispersion. This prevents the compound from crashing out of solution due to localized high concentrations of DMSO. The final DMSO concentration in this example is 0.1%, which is well-tolerated by most cell lines.[10]

  • Vehicle Control: It is imperative to prepare a "vehicle control" by performing the same dilution steps with pure DMSO instead of the compound stock solution.[10] This ensures that any observed experimental effects are due to the compound and not the solvent.

Workflow Visualization

The following diagram illustrates the complete process from receiving the lyophilized compound to preparing the final working solution for an experiment.

G cluster_prep Stock Solution Preparation (in Fume Hood) cluster_exp Working Solution Preparation compound 1. Receive & Equilibrate Lyophilized Compound weigh 2. Weigh 5.25 mg into Microtube compound->weigh add_dmso 3. Add 1.0 mL Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex & Sonicate (5-10 min) add_dmso->dissolve validate 5. Visually Confirm Complete Dissolution dissolve->validate validate->dissolve Particulates Remain aliquot 6. Aliquot & Store at -20°C / -80°C validate->aliquot Clear thaw 7. Thaw Single Aliquot of 10 mM Stock aliquot->thaw dilute 8. Serially Dilute into Aqueous Buffer (e.g., Media) thaw->dilute vortex_final 9. Vortex Immediately During Dilution dilute->vortex_final final_solution 10. Final Working Solution (e.g., 10 µM in 0.1% DMSO) vortex_final->final_solution exp_setup Experimental Setup (e.g., Cell Plate) final_solution->exp_setup dmso_source Pure DMSO vehicle_control Vehicle Control (0.1% DMSO in Media) dmso_source->vehicle_control Follow same dilution steps vehicle_control->exp_setup

Caption: Workflow for preparing this compound solutions.

References

  • Scribd. Application Note - N-Boc Deprotection. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • PubChem. N-Desethyl acetildenafil | C23H30N6O3 | CID 135564684. [Link]

  • PubChem. o-Desethyl sildenafil | C20H26N6O4S | CID 135565516. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • JPT. How to Reconstitute Peptides. [Link]

  • ResearchGate. Scope for the deprotection of N-Boc amines. [Link]

  • Google Patents.
  • NIH National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • ResearchGate. Tips on reconstitution of lyophilized material with a small volume?. [Link]

  • Springer. FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. [Link]

  • YouTube. How to Reconstitute Lyophilized Proteins. [Link]

  • Bitesize Bio. 6 Steps for Successful in vitro Drug Treatment. [Link]

  • ResearchGate. List of PubChem identity, compound name, 2D structure, and biological use of selected top 3 phytochemicals and control (Ribavirin) with their binding affinity. [Link]

  • FDA.gov. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

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Application Notes and Protocols for the Metabolic Investigation of N-Boc-N-desethyl Acetildenafil

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in preclinical drug metabolism studies.

Introduction: Unveiling the Metabolic Journey of a Novel PDE5 Inhibitor Analog

N-Boc-N-desethyl Acetildenafil is a research compound belonging to the phosphodiesterase type 5 (PDE5) inhibitor class, structurally analogous to the well-known drug sildenafil and its derivative, acetildenafil.[1] As with any new chemical entity destined for therapeutic consideration, a thorough understanding of its metabolic fate is a cornerstone of preclinical development.[2] These studies are critical for elucidating the absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs potential efficacy, toxicity, and drug-drug interactions.[2]

This guide provides a comprehensive framework for investigating the metabolism of this compound. We will delve into the scientific rationale behind the proposed experimental designs, offer detailed, field-proven protocols for both in vitro and in vivo studies, and present a predictive metabolic pathway based on the known biotransformation of structurally similar compounds. The inclusion of the N-tert-butoxycarbonyl (Boc) protecting group on the desethyl piperazine ring introduces a unique aspect to its metabolic profile, warranting careful consideration.[3][4]

Scientific Rationale and Foundational Knowledge

The metabolic pathway of sildenafil, the parent compound of this analog class, is extensively documented. It is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor and CYP2C9 playing a minor role.[5][6][7][8] The principal metabolic transformation is N-demethylation of the piperazine moiety to form an active metabolite.[5][7] Given the structural similarities, it is highly probable that this compound will undergo metabolism via similar enzymatic pathways.

The presence of the Boc protecting group is a key variable. While generally stable to most physiological conditions, its metabolic fate must be investigated.[6][9] The primary objectives of the metabolic studies outlined herein are:

  • To identify the primary metabolites of this compound.

  • To determine the metabolic stability of the parent compound.

  • To elucidate the enzymatic pathways responsible for its metabolism.

  • To characterize the pharmacokinetic profile in a relevant animal model.

The rat is a commonly used and well-accepted animal model for pharmacokinetic studies of sildenafil and its analogs, as the metabolic pathways show considerable overlap with humans.[1][8][10]

Predicted Metabolic Pathway of this compound

Based on the known metabolism of sildenafil and acetildenafil, a putative metabolic pathway for this compound is proposed. The primary routes are expected to involve oxidative metabolism by hepatic CYP enzymes. The stability of the Boc group under these conditions is a key question to be answered by the following experimental protocols.

G cluster_phase1 Phase I Metabolism (CYP450-mediated) cluster_phase2 Phase II Metabolism parent This compound M1 Metabolite 1: N-dealkylation (cleavage of Boc group) parent->M1 CYP3A4, CYP2C9 (?) M2 Metabolite 2: Piperazine Ring Oxidation parent->M2 CYP3A4 M3 Metabolite 3: Aliphatic Hydroxylation (propyl chain) parent->M3 CYP3A4 M4 Metabolite 4: N-desethyl Acetildenafil M5 Glucuronide Conjugates M1->M5 UGTs M2->M5 UGTs M3->M5 UGTs

Caption: Predicted metabolic pathway of this compound.

In Vitro Metabolic Stability Assessment using Rat Liver Microsomes

This protocol is designed to determine the intrinsic clearance of this compound in a well-established in vitro system.

Experimental Workflow

Caption: Workflow for in vitro metabolic stability assay.

Detailed Protocol

1. Reagent Preparation:

  • Phosphate Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

  • NADPH Regenerating System:

    • Solution A: 26 mM NADP+, 66 mM Glucose-6-Phosphate, 66 mM MgCl₂ in deionized water.

    • Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase in 5 mM Sodium Citrate.

  • Test Compound Stock Solution: 10 mM this compound in DMSO.

  • Rat Liver Microsomes (RLM): Commercially available, pooled from male Sprague-Dawley rats. Thaw on ice immediately before use. Protein concentration should be predetermined.

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar, stable compound not found in the matrix).

2. Incubation Procedure:

  • Pre-warm a water bath to 37°C.

  • In a microcentrifuge tube, combine the following in order:

    • Phosphate Buffer (to make up the final volume)

    • Rat Liver Microsomes (final concentration 0.5 mg/mL)

    • This compound (from stock, final concentration 1 µM)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate, 3.3 mM MgCl₂, and 0.4 U/mL Glucose-6-Phosphate Dehydrogenase).

  • Incubate at 37°C with gentle shaking.

3. Time-Point Sampling and Reaction Quenching:

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Immediately add the aliquot to a tube containing a 3-fold volume (150 µL) of the ice-cold quenching solution.

  • Vortex thoroughly to precipitate proteins.

4. Sample Preparation for LC-MS/MS Analysis:

  • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • A validated LC-MS/MS method is crucial for the accurate quantification of the parent compound.[7][11][12] A typical method for sildenafil analogs is described below.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Detection Multiple Reaction Monitoring (MRM)
  • MRM Transitions: These must be optimized for this compound and the internal standard. For the parent compound, monitor the transition from the precursor ion [M+H]⁺ to a stable product ion.

6. Data Analysis:

  • Plot the natural logarithm of the peak area ratio (parent compound/internal standard) versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (mL incubation / mg microsomal protein).

In Vivo Metabolic Study in Rats

This protocol outlines a basic pharmacokinetic study in rats to assess the in vivo metabolism and clearance of this compound.

Experimental Workflow

Caption: Workflow for in vivo metabolic study in rats.

Detailed Protocol

1. Animal Husbandry and Dosing:

  • Use male Sprague-Dawley rats (8-10 weeks old), acclimatized for at least one week.

  • House animals in metabolic cages to allow for the collection of urine and feces.[13]

  • Fast animals overnight before dosing.

  • Prepare a dosing solution of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Administer a single dose via oral gavage (e.g., 10 mg/kg) or intravenous injection (e.g., 1 mg/kg) for bioavailability assessment.

2. Sample Collection:

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Collect urine and feces at intervals (e.g., 0-8h, 8-24h).

3. Sample Processing:

  • Centrifuge blood samples to separate plasma.

  • Store plasma, urine, and homogenized feces at -80°C until analysis.

  • For analysis, thaw samples on ice.

  • Prepare plasma samples using protein precipitation as described in the in vitro protocol or by solid-phase extraction (SPE) for cleaner samples.[3][14]

  • Urine samples may be diluted before analysis.

  • Fecal samples require homogenization and extraction.

4. LC-MS/MS Analysis for Metabolite Identification and Quantification:

  • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for metabolite identification.

  • Analyze samples in full scan mode to detect potential metabolites.

  • Use data mining software to identify mass shifts corresponding to expected metabolic transformations (e.g., hydroxylation, dealkylation, glucuronidation).

  • Quantify the parent compound and major identified metabolites using a validated LC-MS/MS method with appropriate calibration standards and quality controls.

5. Pharmacokinetic Data Analysis:

  • Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Maximum plasma concentration (Cₘₐₓ)

    • Time to reach Cₘₐₓ (Tₘₐₓ)

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Elimination half-life (t₁/₂)

Trustworthiness and Self-Validation of Protocols

The protocols described are designed with internal controls and validation steps to ensure the generation of reliable and reproducible data.

  • In Vitro Study: The inclusion of a time-zero sample serves as a baseline. A control incubation without the NADPH regenerating system will account for any non-enzymatic degradation of the compound. The use of a validated LC-MS/MS method with an internal standard corrects for variations in sample processing and instrument response.

  • In Vivo Study: The use of a pre-dose sample from each animal provides its own baseline. The analysis of calibration standards and quality control samples alongside the study samples ensures the accuracy and precision of the quantification. Adherence to ethical guidelines for animal research is paramount.

Conclusion and Future Directions

The application of these detailed protocols will provide a robust initial assessment of the metabolic profile of this compound. The data generated will be instrumental in understanding its ADME properties and guiding further drug development decisions. Subsequent studies could involve the use of human liver microsomes to confirm the relevance of the rat model, and reaction phenotyping with specific CYP inhibitor chemicals or recombinant CYP enzymes to pinpoint the exact enzymes responsible for its metabolism.

References

  • Hill, G. B. (2004). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, Chapter 7: Unit 7.7.
  • Walker, D. K., Ackland, M. J., James, G. C., Muirhead, G. J., Rance, D. J., Wastall, P., & Wright, P. A. (1999). Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. Xenobiotica, 29(3), 297–310. [Link]

  • Hyland, R., Roe, E. G., Jones, B. C., & Smith, D. A. (2000). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 49(1), 1–8. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Shin, H. S., Bae, S. K., Lee, M. G., & Kim, S. H. (2005). The effect of age on sildenafil biotransformation in rat and mouse liver microsomes. Drug Metabolism and Disposition, 33(11), 1647–1653. [Link]

  • Mohapatra, D. K., & Durugkar, K. A. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2005(14), 20-28.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Abdel-Tawab, Y. A. (2011). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. International Journal of Organic Chemistry, 1, 217-231.
  • Rao, K. S., Kumar, T. R., & Reddy, G. O. (2020). Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 186, 113318.
  • Walker, D. K., Howard, L., & Rance, D. J. (2001). Pharmacokinetics and metabolism of a selective PDE5 inhibitor (UK-343,664)
  • Park, K., & Kim, D. (2003). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 68(24), 9374–9377.
  • Sildenafil: from the bench to the bedside. (2000). Heart, 83(2), 129–135.
  • Ramakrishna, N. V. S., Vishwottam, K. N., Koteshwara, M., & Manoj, S. (2014). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 6(1), 225-233.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Method Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Waters Corporation. (2013).
  • Li, A. P. (2001). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Methods in Molecular Biology, vol. 167, pp. 223-231. Humana Press.
  • Zhang, Y., & Li, W. (2012). HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma.
  • Aversa, A., & Fabbri, A. (2011). Systemic and metabolic effects of PDE5-inhibitor drugs. Current Pharmaceutical Design, 17(37), 4161-4168.
  • Preclinical Study. (2026, January 16). Massive Bio. [Link]

  • Al-Bishri, W. M. (2019). Histological Study on the Potential Effect of Sildenafil on the Kidney and Testosterone Level in Experimentally Induced Diabetes in Male Rats. The Egyptian Journal of Hospital Medicine, 77(5), 5786-5795.
  • Toward, T. J., Smith, N., & Broadley, K. J. (2004). Effect of phosphodiesterase-5 inhibitor, sildenafil (Viagra), in animal models of airways disease. American journal of respiratory and critical care medicine, 169(2), 227–234.
  • Celik, H., Tülütaş, Y., Kalkan, Y., & Can, B. (2016). Effect of sildenafil citrate on the liver structure and function in obstructive jaundice: An experimental study. Annals of Medical Research, 23(3), 324-329.
  • Pfizer Inc. (1998). VIAGRA (sildenafil citrate) tablets. Review and Evaluation of Pharmacology and Toxicology Data.

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Application Notes and Protocols for In Vitro Experimental Design Using N-Boc-N-desethyl Acetildenafil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unmasking the Potential of a Protected Sildenafil Analog

N-Boc-N-desethyl Acetildenafil is a chemical entity of significant interest in pharmacological research. It is structurally related to Acetildenafil, an analog of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.[1][2] The defining feature of this compound is the presence of a tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen. In synthetic chemistry, the Boc group is a common tool used to temporarily mask a reactive amine functionality during the construction of a more complex molecule.[3][4]

From an in vitro pharmacology perspective, this Boc group presents a critical experimental consideration. It sterically hinders the piperazine nitrogen, a key interaction point for many PDE5 inhibitors with the enzyme's active site. Consequently, This compound is presumed to be a prodrug or an inactive precursor. The primary directive of any in vitro investigation must, therefore, be the controlled removal of this Boc group to liberate the active compound, N-desethyl Acetildenafil, for pharmacological evaluation.

This guide provides a comprehensive framework for the logical and rigorous in vitro characterization of this compound. We will detail the necessary deprotection step, outline robust protocols for assessing its activity against its putative target, PDE5, and describe essential cell-based assays to confirm its mechanism of action in a biological context. The protocols are designed to be self-validating, incorporating the necessary controls to ensure data integrity and trustworthiness.

Section 1: Compound Profile and Strategic Overview

Before commencing any experimental work, a thorough understanding of the test article is paramount.

Chemical Properties

A summary of the key properties for the parent compound (N-desethyl Acetildenafil) and the test article (this compound) is presented below.

PropertyN-desethyl AcetildenafilThis compound
CAS Number 147676-55-9[1]N/A
Molecular Formula C23H30N6O3[5]C28H38N6O5
Molar Mass 438.53 g/mol [5][6]538.64 g/mol
Presumed Target Phosphodiesterase Type 5 (PDE5)[1]Inactive Prodrug
Key Feature Free piperazine amineBoc-protected piperazine amine
The Central Hypothesis and Experimental Workflow

Our experimental design is built around a central hypothesis: The removal of the N-Boc group is required to confer PDE5 inhibitory activity upon N-desethyl Acetildenafil.

To test this, a two-pronged approach is necessary:

  • Chemical Conversion: A validated protocol to efficiently cleave the Boc group.

  • Pharmacological Assessment: A series of assays to compare the biological activity of the original Boc-protected compound against the deprotected, active form.

The overall workflow is visualized below.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Analysis start Start: Receive N-Boc-N-desethyl Acetildenafil deprotection Protocol 1: Boc Deprotection start->deprotection stock_prep Protocol 2: Prepare Stock Solutions start->stock_prep Boc-Protected Compound (Control) deprotection->stock_prep Deprotected Compound pde5_assay Protocol 3: PDE5 Enzyme Inhibition Assay stock_prep->pde5_assay cgmp_assay Protocol 4: Cellular cGMP Quantification stock_prep->cgmp_assay cyto_assay Protocol 5: Cytotoxicity Assay stock_prep->cyto_assay analysis Data Analysis: IC50 Calculation Statistical Tests pde5_assay->analysis cgmp_assay->analysis cyto_assay->analysis conclusion Conclusion: Confirm Activity & Mechanism analysis->conclusion

Caption: Experimental workflow for characterizing this compound.

Section 2: The NO/cGMP/PDE5 Signaling Pathway

To understand the compound's mechanism, it is essential to contextualize its target. PDE5 is a key enzyme in the nitric oxide (NO) signaling cascade.[7] It specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation.[8][9] By inhibiting PDE5, the intracellular concentration of cGMP increases, enhancing the signaling pathway.[]

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Relax Smooth Muscle Relaxation (Vasodilation) cGMP->Relax Promotes GMP Inactive GMP PDE5->GMP Hydrolyzes Inhibitor N-desethyl Acetildenafil (Active Compound) Inhibitor->PDE5 Inhibits

Caption: The Nitric Oxide (NO)/cGMP signaling pathway targeted by PDE5 inhibitors.

Section 3: Core Experimental Protocols

Safety Precaution: Always handle chemical reagents in a properly ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Boc Group Deprotection

Principle: The Boc group is reliably cleaved under anhydrous acidic conditions.[4] Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose. The reaction generates a tert-butyl cation, which can be scavenged to prevent side reactions.[11] Following deprotection, the acid must be thoroughly removed, as it will interfere with subsequent biological assays.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylamine or saturated sodium bicarbonate solution

  • Nitrogen gas source

  • Small scale rotary evaporator or SpeedVac

  • HPLC or LC-MS for reaction monitoring (optional but recommended)

Procedure:

  • Dissolution: In a clean, dry glass vial, dissolve a known quantity of this compound in anhydrous DCM (e.g., 10 mg in 1 mL).

  • Acidification: Add an excess of TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v). For example, add 0.5 mL of TFA to the 1 mL DCM solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography or LC-MS) until the starting material is fully consumed. This typically takes 1-2 hours.

  • Acid Removal (Crucial Step): Evaporate the solvent and excess TFA under a stream of nitrogen or using a rotary evaporator. To ensure complete removal, re-dissolve the residue in DCM and evaporate again. Repeat this step 2-3 times.

  • Neutralization: The resulting product will be a TFA salt. For biological assays, it's best to use it as such or convert it to the free base. To neutralize, dissolve the residue in a small amount of DCM and carefully add a mild base like triethylamine dropwise until the solution is neutral, or wash with a saturated sodium bicarbonate solution in a separatory funnel.

  • Final Preparation: Evaporate the final solvent completely. The resulting residue is the deprotected N-desethyl Acetildenafil .

  • Verification: Confirm the identity and purity of the final product using mass spectrometry and/or NMR if equipment is available.

Protocol 2: Preparation of Stock Solutions

Principle: Accurate and reproducible results depend on precise stock solution preparation. Dimethyl sulfoxide (DMSO) is a common solvent for compounds of this type, but its final concentration in assays must be kept low (typically <0.5%) to avoid solvent-induced artifacts.[12]

Materials:

  • Deprotected N-desethyl Acetildenafil (from Protocol 1)

  • This compound (original compound)

  • Sildenafil (as a positive control)

  • DMSO, sterile, cell-culture grade

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weighing: Carefully weigh out approximately 1-5 mg of each compound into separate sterile microcentrifuge tubes.

  • Calculation: Calculate the volume of DMSO required to achieve a high-concentration primary stock (e.g., 10 mM or 20 mM).

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))

  • Dissolution: Add the calculated volume of DMSO to each tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the primary stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[12][13]

  • Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare serial dilutions in the appropriate assay buffer or cell culture medium.

Protocol 3: PDE5 Enzyme Inhibition Assay (Biochemical)

Principle: This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PDE5 enzyme. A common method is a fluorescence polarization (FP) assay, which detects the product (GMP) of the enzymatic reaction.[14] As PDE5 hydrolyzes cGMP to GMP, a fluorescent tracer that binds to GMP-specific antibodies is displaced, causing a change in fluorescence polarization.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • Assay kit (e.g., Transcreener® cGAMP cGAS Assay from BellBrook Labs, adaptable for GMP detection)

  • Deprotected N-desethyl Acetildenafil, this compound, Sildenafil, and DMSO (vehicle control) working solutions.

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Preparation: Prepare all reagents according to the manufacturer's protocol. This typically involves diluting the enzyme, substrate, and detection reagents in the provided assay buffer.

  • Compound Plating: Add a small volume (e.g., 2.5 µL) of the serially diluted compounds to the wells of the 384-well plate. Include wells for "No Inhibitor" (positive enzyme activity) and "No Enzyme" (background) controls.

  • Enzyme Addition: Add the PDE5 enzyme solution to all wells except the "No Enzyme" controls.

  • Initiation: Start the reaction by adding the cGMP substrate.

  • Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (e.g., 60-90 minutes). Ensure substrate hydrolysis does not exceed 25% to maintain linear kinetics.[15]

  • Detection: Stop the reaction by adding the detection mixture (e.g., antibody and tracer).

  • Read Plate: After a brief incubation with the detection reagents, read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Convert FP values to percent inhibition relative to the "No Inhibitor" controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Cellular cGMP Quantification Assay

Principle: This assay validates the findings from the biochemical assay in a cellular context. In cells expressing PDE5, treatment with a nitric oxide donor (like Sodium Nitroprusside, SNP) will increase cGMP levels. A PDE5 inhibitor will prevent the breakdown of this cGMP, leading to a significant accumulation that can be measured, often by a competitive ELISA.[16]

Materials:

  • A suitable cell line expressing PDE5 (e.g., human aortic smooth muscle cells (HASMC) or HEK293 cells transfected with PDE5).[17]

  • Cell culture medium and supplements

  • Sodium Nitroprusside (SNP)

  • IBMX (a non-specific PDE inhibitor, can be used as a positive control)

  • Compound working solutions

  • cGMP ELISA kit

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere and grow to ~80-90% confluency.

  • Pre-treatment: Aspirate the culture medium and replace it with medium containing the serially diluted test compounds (Deprotected, Boc-protected, Sildenafil) or controls (Vehicle, IBMX). Incubate for 30-60 minutes.

  • Stimulation: Add a nitric oxide donor, such as SNP (e.g., 10 µM final concentration), to all wells to stimulate cGMP production.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Terminate the reaction by aspirating the medium and adding cell lysis buffer provided with the cGMP kit.

  • cGMP Measurement: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves transferring the cell lysates to an antibody-coated plate and following the steps for incubation, washing, and substrate development.

  • Read Plate: Measure the absorbance on a microplate reader.

  • Data Analysis: Calculate the cGMP concentration in each sample based on the standard curve. Plot cGMP concentration against compound concentration to determine the EC50 (the concentration that produces 50% of the maximal cGMP accumulation).

Protocol 5: Cytotoxicity Assay

Principle: It is crucial to ensure that the observed effects in cell-based assays are due to specific pharmacological activity and not simply because the compound is killing the cells. An MTT or similar metabolic activity assay can be used to assess cell viability.

Materials:

  • Cell line used in Protocol 4

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Compound working solutions

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the same concentrations of compounds and for the same duration as in the cGMP assay (Protocol 4). Include a "No Cell" blank and a "Vehicle-Treated" control.

  • MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Aspirate the medium (or not, depending on the specific protocol) and add the solubilization solution to dissolve the formazan crystals.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. A significant drop in viability at concentrations that show activity in the cGMP assay would indicate that the results may be confounded by toxicity.

Section 4: Data Interpretation and Self-Validating Controls

A well-designed experiment validates itself through the rigorous use of controls.

AssayVehicle Control (DMSO)Negative ControlPositive ControlExpected Outcome for Active Compound
PDE5 Inhibition Defines 0% inhibitionThis compoundSildenafilDose-dependent inhibition of PDE5 (low nM IC50)
Cellular cGMP Defines basal cGMP accumulation with SNPThis compoundSildenafil or IBMXDose-dependent increase in cGMP levels (low nM EC50)
Cytotoxicity Defines 100% cell viabilityN/ADoxorubicin or other known cytotoxinNo significant decrease in cell viability at active concentrations

Interpreting the Results:

  • Successful Hypothesis Validation: The deprotected N-desethyl Acetildenafil should exhibit a potent, low nanomolar IC50 against the PDE5 enzyme and a corresponding potent EC50 in the cellular cGMP assay. In contrast, the this compound should be inactive or significantly less potent (>1000-fold) in both assays.

  • Cytotoxicity Check: If the deprotected compound shows cytotoxicity at concentrations overlapping with its pharmacological activity, the results from the cGMP assay are difficult to interpret. The compound may not be a viable candidate for further development.

  • Control Failure: If the positive control (Sildenafil) does not show the expected potency, or if the vehicle control shows significant effects, the assay is considered invalid and must be repeated.

References

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Sources

Unveiling Molecular Architecture: A Guide to the Crystallographic Analysis of N-Boc-N-desethyl Acetildenafil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the crystallographic analysis of N-Boc-N-desethyl Acetildenafil, a sildenafil analogue of significant interest in medicinal chemistry and drug development. Elucidating the precise three-dimensional structure of this compound through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationship (SAR) as a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Given the absence of published crystal structures for this specific molecule, this guide establishes a foundational methodology, drawing from established principles of small molecule crystallography and data from related sildenafil analogues.[3][4] We present a systematic workflow encompassing pre-crystallization analysis, a multi-pronged crystallization screening strategy, and a detailed protocol for X-ray data collection and structure refinement. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot the process for this and other novel small molecules.

Introduction: The Significance of this compound and the Power of Crystallography

This compound is a derivative of Acetildenafil, which itself is a structural analogue of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor.[5][6] PDE5 inhibitors play a crucial role in various therapeutic areas by modulating the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][7] The introduction of a tert-Butyloxycarbonyl (Boc) protecting group and the desethyl modification on the piperazine ring of Acetildenafil create a unique chemical entity with potentially altered pharmacological properties, including selectivity, potency, and metabolic stability.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[8][9] By obtaining a high-resolution crystal structure of this compound, researchers can:

  • Unambiguously confirm its chemical constitution and stereochemistry.

  • Analyze conformational details , including bond lengths, bond angles, and torsion angles, which are critical for understanding its interaction with the PDE5 active site.[10]

  • Provide a structural basis for its observed biological activity , paving the way for rational drug design and the development of more potent and selective PDE5 inhibitors.[1]

  • Elucidate intermolecular interactions in the solid state, which can influence its physicochemical properties such as solubility and stability.

This guide provides a robust framework for achieving these goals, even in the absence of prior crystallographic data for this specific compound.

Pre-Crystallization: Foundational Analysis for Success

The quality of the starting material is the most critical factor for successful crystallization. A heterogeneous sample will not yield the well-ordered crystalline lattice required for diffraction.

Purity Assessment

Before any crystallization attempts, the purity of the this compound sample must be rigorously assessed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis. A purity level of >98% is highly recommended. The presence of even minor impurities can inhibit crystal nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical identity and structural integrity of the compound. The spectra should be clean and free of significant impurity peaks.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition and molecular weight of the compound.

Solubility Screening

A preliminary understanding of the compound's solubility in a range of solvents is essential for designing crystallization experiments.[11] Sildenafil and its analogues are often soluble in organic solvents like methanol, ethanol, chloroform, and DMSO.[12][13]

Protocol 1: Small-Scale Solubility Screening

  • Weigh approximately 1-2 mg of this compound into several small, clean vials.

  • Add a common organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, tetrahydrofuran, toluene) to each vial in 100 µL increments.

  • After each addition, gently vortex or sonicate the vial for 30 seconds.

  • Visually inspect for dissolution.

  • Record the approximate solubility in mg/mL for each solvent.

This data will inform the choice of solvents for the primary crystallization screening.

Table 1: Example Solubility Screening Data Template

SolventApproximate Solubility (mg/mL)Observations
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Acetonitrile
Tetrahydrofuran
Toluene

Crystallization Strategy: A Multi-faceted Approach

Given that the crystallization conditions for this compound are unknown, a broad screening approach is necessary. The goal is to induce a slow, controlled supersaturation of the compound in solution, allowing for the formation of a single, well-ordered crystal lattice.[14][15] Commonly used techniques include slow evaporation, vapor diffusion, and slow cooling.[11][16]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Crystallization Workflow"

Slow Evaporation

This is often the simplest method to set up.[17] A nearly saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.

Protocol 2: Crystallization by Slow Evaporation

  • Prepare a nearly saturated solution of this compound in a good solvent identified from the solubility screen.

  • Filter the solution through a 0.22 µm syringe filter into a clean, small vial or test tube.

  • Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow solvent evaporation.

  • Store the vial in a vibration-free environment and observe over several days to weeks.[18]

Vapor Diffusion

Vapor diffusion is a highly effective and widely used technique that allows for a more controlled approach to supersaturation.[14] It can be performed in either a hanging drop or sitting drop format.

Protocol 3: Crystallization by Hanging Drop Vapor Diffusion

  • In a 24-well crystallization plate, add 500 µL of a precipitant solution (a solvent in which the compound is poorly soluble) to the reservoir of each well.

  • On a siliconized glass coverslip, mix 1-2 µL of the concentrated compound solution with 1-2 µL of the reservoir solution.

  • Invert the coverslip and place it over the reservoir, sealing the well with grease.

  • The vapor from the precipitant in the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

  • Set up a screen of various solvents and precipitants. A good starting point is to use a "good" solvent for the compound and a "poor" solvent as the precipitant.

Table 2: Example Vapor Diffusion Screening Conditions

WellCompound SolventPrecipitant in Reservoir
A1DichloromethaneHeptane
A2DichloromethaneDiethyl Ether
B1Ethyl AcetateHeptane
B2Ethyl AcetateToluene
C1AcetoneWater
C2AcetoneIsopropanol
Slow Cooling

If the compound's solubility is significantly temperature-dependent, slow cooling can be an effective crystallization method.

Protocol 4: Crystallization by Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).

  • Filter the hot solution into a clean vial.

  • Place the vial in an insulated container (e.g., a dewar flask filled with warm water or an insulated box) to allow for very slow cooling to room temperature over 24-48 hours.

  • Monitor for crystal growth as the solution cools.

X-ray Diffraction and Structure Elucidation: From Crystal to Structure

Once suitable crystals are obtained (ideally 0.1-0.3 mm in each dimension and optically clear), the next step is to analyze them using a single-crystal X-ray diffractometer.[10]

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "SCXRD Data to Structure Workflow"

Data Collection
  • A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal while collecting a series of diffraction images.

Structure Solution and Refinement
  • The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-ray beams.

  • The initial crystal structure is solved using computational methods (e.g., direct methods or Patterson methods) to determine the positions of the atoms in the unit cell.

  • The structural model is then refined against the experimental data to improve its accuracy. This iterative process minimizes the difference between the observed and calculated diffraction intensities.

  • The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Table 3: Key Crystallographic Parameters to Report

ParameterDescription
FormulaC₂₉H₃₈N₆O₅S (Example for Sildenafil Citrate)
Molecular Weight574.7 g/mol (Example for Sildenafil Citrate)
Crystal SystemMonoclinic (Example for Sildenafil Base)[3]
Space GroupP2₁/c (Example for Sildenafil Base)[3]
a, b, c (Å)Unit cell dimensions
α, β, γ (°)Unit cell angles
V (ų)Unit cell volume
ZNumber of molecules per unit cell
R₁R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
wR₂Weighted R-factor.
Goodness-of-fitA statistical measure of the quality of the refinement.

Conclusion and Future Directions

Obtaining a high-quality crystal structure of this compound will provide invaluable insights into its molecular conformation and potential interactions with the PDE5 enzyme. This empirical data will serve as a critical tool for medicinal chemists and drug developers, enabling a more informed, structure-based approach to the design of next-generation PDE5 inhibitors. The protocols and strategies outlined in this application note provide a comprehensive and logical framework for the successful crystallographic analysis of this and other novel small molecules, even when no prior crystallographic information is available. The elucidated structure will undoubtedly contribute to a deeper understanding of the structure-activity relationships within this important class of therapeutic agents.[1][2]

References

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  • Taylor & Francis Online. (n.d.). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors... Available at: [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • R Discovery. (2008). Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). Available at: [Link]

  • PubChem. (n.d.). Acetildenafil. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of N-Boc-N-desethyl Acetildenafil and Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of N-Boc-N-desethyl Acetildenafil and its associated metabolites. This guide is designed for researchers, scientists, and drug development professionals actively working on developing and optimizing robust analytical methods for these compounds. Drawing from extensive field experience and established chromatographic principles, this document provides in-depth, practical solutions to common challenges encountered during HPLC method development and troubleshooting.

The primary analytical challenge lies in the significant polarity difference between the highly hydrophobic, Boc-protected parent compound and its more polar, de-protected, or hydroxylated metabolites. This guide will walk you through initial method setup, troubleshooting common issues like poor resolution and peak tailing, and ensuring your method is validated and trustworthy.

Section 1: FAQs - Initial Method Development & Setup

This section addresses the most common questions that arise when establishing a new HPLC method for this compound and its metabolites.

Q1: What is the best starting point for column selection for this analysis?

A1: A high-purity, end-capped C18 (octadecylsilane) column is the recommended starting point. The rationale is twofold:

  • High Hydrophobicity: The N-Boc protecting group adds significant non-polar character to the parent molecule, leading to strong retention on a hydrophobic stationary phase like C18.

  • Broad Applicability: C18 columns are versatile and provide an excellent balance of retention for the parent compound while still allowing for the elution of more polar metabolites within a reasonable timeframe using a gradient.

Start with a standard dimension column, such as 4.6 x 150 mm with 3.5 µm or 5 µm particles, which offers a good balance between efficiency and backpressure.[1][2][3]

Q2: How should I select the initial mobile phase conditions?

A2: For reversed-phase HPLC, a combination of purified water and an organic solvent is standard.

  • Solvents: Begin with Acetonitrile (ACN) as the organic solvent (Mobile Phase B) and water as the aqueous solvent (Mobile Phase A). ACN is often preferred over methanol for sildenafil-type compounds as it can offer different selectivity and typically results in sharper peaks and lower backpressure.

  • Mobile Phase Modifier: this compound and its metabolites contain basic nitrogen atoms. To ensure good peak shape and prevent tailing, it is crucial to add an acidic modifier to the mobile phase.[4] This suppresses the interaction of the protonated basic analytes with residual acidic silanols on the column surface.[5] A concentration of 0.1% formic acid in both Mobile Phase A and B is an excellent starting point.

  • Caution on TFA: While Trifluoroacetic Acid (TFA) is a strong ion-pairing agent that can improve peak shape, it should be used with caution. The Boc protecting group is known to be labile under strongly acidic conditions, and prolonged exposure to TFA, especially during sample processing or fraction collection, can cause unintended deprotection of your parent compound.[6][7] Formic acid provides sufficient pH control for good chromatography without being aggressive enough to readily cleave the Boc group.[6]

Q3: Should I begin with an isocratic or a gradient elution?

A3: A gradient elution is strongly recommended. The analytes in your sample—the highly retained N-Boc parent and its significantly more polar metabolites (e.g., the de-Boc'd version)—span a wide polarity range.

  • An isocratic method (constant mobile phase composition) that could elute the parent compound would cause the polar metabolites to elute very quickly with poor retention and resolution.

  • A gradient method , starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent, will allow for the retention and separation of early-eluting polar metabolites while ensuring the strongly retained parent compound is eluted in a reasonable time with good peak shape.[8]

Q4: What is the appropriate UV detection wavelength?

A4: Sildenafil and its analogues typically have strong UV absorbance maxima around 230 nm and 290 nm.[1][9][10] A wavelength of 290 nm is often a good starting point as it can provide better selectivity against potential interferences.[9] The most reliable way to determine the optimal wavelength is to run a UV-Vis scan of your primary analyte using a photodiode array (PDA) detector to identify the absorbance maximum.

Section 2: Troubleshooting Guides for Common HPLC Issues

This section is structured to provide clear, actionable solutions to specific problems you may encounter. The key is to only change one parameter at a time to definitively identify the source of the problem.[11]

Issue: Poor Peak Resolution (Co-elution)

Q: My parent compound and a key metabolite are co-eluting or have very poor separation (Resolution < 1.5). What steps should I take to improve this?

A: Achieving adequate resolution is critical for accurate quantification. Resolution is a function of column efficiency, selectivity, and retention. Here is a systematic approach to improving it:

Step 1: Modify the Elution Gradient.

  • Causality: The steepness of your gradient directly impacts resolution. A shallower gradient (i.e., a smaller %B change per minute) increases the time analytes spend interacting with the stationary phase, which can significantly enhance the separation between closely eluting peaks.

  • Action: If your initial "scouting" gradient is, for example, 5-95% B over 10 minutes, try flattening the gradient in the region where your critical peaks are eluting. For instance, if they elute around 7 minutes (at ~60% B), modify the gradient to run from 50% to 70% B over 10 minutes.

Step 2: Change the Organic Solvent.

  • Causality: Acetonitrile and methanol interact differently with both the stationary phase and the analytes, a principle known as the "solvent selectivity triangle." Switching from one to the other can alter the elution order and improve the separation of co-eluting peaks.[12]

  • Action: Prepare a new Mobile Phase B using methanol (with 0.1% formic acid) and run your gradient method again. The retention times will change, but you may see a dramatic improvement in selectivity for your critical pair.

Step 3: Adjust the Mobile Phase pH.

  • Causality: Since your analytes are basic, their degree of ionization is highly dependent on the mobile phase pH.[12][13] Small changes in pH can alter the hydrophobicity and interaction with the stationary phase, thereby changing retention and selectivity.[12]

  • Action: If using 0.1% formic acid (pH ~2.7), try switching to a buffer system at a slightly different pH, for example, a 10 mM ammonium formate buffer adjusted to pH 3.5. Ensure your column is stable at the chosen pH.[11]

Step 4: Adjust the Temperature.

  • Causality: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Lowering the temperature generally increases retention and can sometimes improve resolution, while higher temperatures decrease retention and analysis time but may reduce resolution.[14]

  • Action: If your system has a column thermostat, try decreasing the temperature from 30°C to 25°C or increasing it to 35°C. Observe the impact on the critical peak pair.

Step 5: Consider a Different Column Chemistry.

  • Causality: If a C18 column does not provide adequate selectivity, a different stationary phase chemistry can provide alternative separation mechanisms.

  • Action: Try a Phenyl-Hexyl column, which offers π-π interactions with the aromatic rings in your molecules, or a Cyano (CN) column, which provides different dipole-dipole interactions.

Below is a workflow diagram illustrating the logical steps for troubleshooting poor resolution.

G start Poor Resolution (Rs < 1.5) grad 1. Make Gradient Shallower start->grad solvent 2. Switch ACN to Methanol (or vice-versa) grad->solvent No improvement end_node Resolution Achieved grad->end_node Success ph 3. Adjust Mobile Phase pH solvent->ph No improvement solvent->end_node Success temp 4. Change Column Temperature ph->temp No improvement ph->end_node Success column 5. Try Different Column Chemistry (e.g., Phenyl-Hexyl) temp->column No improvement temp->end_node Success column->end_node Success

Caption: Troubleshooting workflow for poor peak resolution.

Issue: Peak Tailing

Q: My main analyte peak is asymmetrical and shows significant tailing (Tailing Factor > 1.5). What is the cause and how can I fix it?

A: Peak tailing for basic compounds in reversed-phase HPLC is a classic problem, most often caused by secondary interactions with the stationary phase.

Cause 1: Secondary Silanol Interactions.

  • Explanation: Even on high-quality, end-capped columns, some residual silanol groups (Si-OH) on the silica surface remain. These sites are acidic and can form strong ionic interactions with protonated basic analytes, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[5]

  • Solution 1 (Mobile Phase): Ensure your mobile phase is sufficiently acidic. Using 0.1% formic acid is a good start. If tailing persists, you could cautiously increase the acid concentration or switch to a buffer to maintain a constant low pH.[4]

  • Solution 2 (Column): Use a modern, high-purity silica column with advanced end-capping technology designed to shield these residual silanols.

Cause 2: Column Overload.

  • Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing peak distortion, including tailing.[11]

  • Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

Cause 3: Column Contamination or Degradation.

  • Explanation: Over time, strongly retained sample components can build up at the head of the column, creating active sites that cause tailing.[15] Additionally, operating at high pH can degrade the silica backbone, exposing more silanols.[16]

  • Solution: First, try flushing the column with a strong solvent (e.g., isopropanol or a high percentage of ACN).[5] If this doesn't work, and the column has been used extensively, it may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column from contamination.[15]

Issue: Variable Retention Times

Q: My retention times are shifting from one injection to the next. What could be causing this instability?

A: Stable retention times are fundamental for reliable peak identification. Fluctuation is almost always due to a lack of equilibrium or a hardware issue.

Cause 1: Insufficient Column Equilibration.

  • Explanation: This is the most common cause in gradient chromatography. The column and system require time to return to the initial mobile phase conditions after a gradient run. If the next injection starts before the column is fully re-equilibrated, retention times will shift, usually to earlier times.

  • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column before the next injection.[11] You can calculate the column volume (Vc) using Vc ≈ 0.5 * L * (dc)^2, where L is length and dc is the internal diameter, both in cm.

Cause 2: Mobile Phase Issues.

  • Explanation: The composition of your mobile phase must be stable. If a volatile component (like an acid modifier or the organic solvent itself) evaporates, the mobile phase composition changes, leading to retention time drift.[11][15] Inadequately buffered mobile phases can also lead to pH drift.

  • Solution: Keep solvent bottles capped.[11] Prepare fresh mobile phase daily. If you are using an aqueous buffer, ensure its concentration is sufficient (typically >10 mM) to resist pH changes.

Cause 3: Temperature Fluctuations.

  • Explanation: Chromatography is a temperature-dependent process. Fluctuations in ambient lab temperature can cause retention times to drift if a column thermostat is not used.[11][14]

  • Solution: Use a column oven or thermostat set to a stable temperature, for example, 30°C. This provides a consistent environment and improves reproducibility.

Cause 4: Pump and Hardware Issues.

  • Explanation: Leaks in the system, faulty check valves, or improper solvent degassing can lead to an inconsistent flow rate or mobile phase composition, directly impacting retention times.

  • Solution: Perform regular system maintenance. Check for leaks at all fittings. Ensure solvents are properly degassed (e.g., via sonication or an in-line degasser) to prevent air bubbles from entering the pump.[17]

Section 3: Experimental Protocols & Data

Recommended Starting HPLC Method

For robust method development, a well-defined starting point is essential. The following table outlines a recommended set of initial conditions for analyzing this compound and its metabolites.

ParameterRecommended ConditionRationale
Column High-Purity C18, 4.6 x 150 mm, 3.5 µmGood retention for hydrophobic parent, good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterControls pH for good peak shape of basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileGood eluting strength and selectivity.
Gradient 10% to 90% B over 15 minWide range to elute both polar metabolites and non-polar parent.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp. 30 °CEnsures stable retention times.
Detection UV at 290 nmGood sensitivity and selectivity for sildenafil-type structures.[9]
Injection Vol. 5 µLMinimizes potential for column overload and injection solvent effects.
Sample Diluent 50:50 Acetonitrile:WaterEnsures sample is soluble and compatible with the mobile phase.
Protocol: System Suitability Testing (SST)

Before analyzing any samples, you must verify that your chromatographic system is performing correctly. This is done through a System Suitability Test (SST), which is a core requirement of any validated analytical method according to guidelines from the USP and ICH.[18][19][20][21][22]

Objective: To ensure the HPLC system is capable of producing accurate and reproducible results for the intended analysis.

Procedure:

  • Prepare a System Suitability Solution containing your main analyte (this compound) and a closely eluting compound (either a known metabolite/impurity or a similar compound).

  • Make five replicate injections of the SST solution.

  • Evaluate the following parameters from the resulting chromatograms:

SST ParameterAcceptance Criteria (Typical)Purpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, critical for accurate integration.[9]
Resolution (Rs) Rs ≥ 2.0 (between critical peaks)Confirms that closely eluting compounds are baseline separated.[9]
Reproducibility (%RSD) %RSD ≤ 2.0% for peak area and retention timeDemonstrates the precision of the injector and pump.[23]
Theoretical Plates (N) N > 2000Measures column efficiency and indicates good column health.

Self-Validation: The system is only deemed suitable for sample analysis if all SST criteria are met. Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument that must be rectified using the troubleshooting guides in this document.[21]

G cluster_SST System Suitability Test (SST) Workflow prep Prepare SST Solution inject Inject Solution 5x prep->inject calc Calculate Parameters: - Tailing Factor (T) - Resolution (Rs) - %RSD (Area, RT) - Theoretical Plates (N) inject->calc check Compare to Acceptance Criteria calc->check pass System OK Proceed to Analysis check->pass All Criteria Met fail System Failure Troubleshoot Method/Instrument check->fail Criteria Not Met

Caption: Workflow for performing a System Suitability Test.

References

  • Journal of Applied Pharmaceutical Science, RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid, [Link]

  • Semantic Scholar, RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid, [Link]

  • ResearchGate, (PDF) RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid, [Link]

  • LCGC International, Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography, [Link]

  • SIELC Technologies, HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column, [Link]

  • PharmaGuru, HPLC Method Development For Basic Molecules: A Case Study, [Link]

  • Agilent, Tips and Tricks of HPLC System Troubleshooting, [Link]

  • SCION Instruments, HPLC Troubleshooting Guide, [Link]

  • Chrom-Academy, HPLC Troubleshooting Guide, [Link]

  • Phenomenex, HPLC Troubleshooting Mini Guide - Peak Issues, [Link]

  • US Pharmacopeia (USP), <621> CHROMATOGRAPHY, [Link]

  • ResearchGate, Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?, [Link]

  • Phenomenex, Mobile Phase Optimization: A Critical Factor in HPLC, [Link]

  • Pharmaguideline, System Suitability in HPLC Analysis, [Link]

  • AnalyteGuru, Real Solutions to Improve Your HPLC Peak Resolution, [Link]

  • Assay Analytica, System Suitability Test in HPLC – Key Parameters Explained, [Link]

  • U.S. Food and Drug Administration (FDA), Q2(R1) Validation of Analytical Procedures: Text and Methodology, [Link]

  • Waters Corporation, Troubleshooting Peak Shape Problems in HPLC, [Link]

  • Agilent, HPLC Method Development: From Beginner to Expert Part 2, [Link]

  • Chromatography Online, Are You Sure You Understand USP <621>?, [Link]

  • ALWSCI, Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks, [Link]

  • Chrom-Resource, System suitability Requirements for a USP HPLC Method, [Link]

  • PubMed, Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review, [Link]

  • ACE HPLC, HPLC Troubleshooting Guide, [Link]

  • Austin Publishing Group, HPLC Calibration Process Parameters in Terms of System Suitability Test, [Link]

  • SciSpace, The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase, [Link]

  • Scribd, USP-NF 621 Chromatography, [Link]

  • European Medicines Agency, ICH Q2(R2) Validation of analytical procedures - Scientific guideline, [Link]

  • U.S. Food and Drug Administration (FDA), Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, [Link]

  • US Pharmacopeia (USP), <621> CHROMATOGRAPHY, [Link]

  • YouTube, System suitability parameters of HPLC | Resolution | retention time | Tailing, [Link]

  • International Council for Harmonisation (ICH), Quality Guidelines, [Link]

  • Organic Chemistry Portal, Boc-Protected Amino Groups, [Link]

  • PharmaCores, Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!, [Link]

  • Slideshare, ICH Q2 Analytical Method Validation, [Link]

  • ResearchGate, Why my BOC-protected compounds got deprotected during evaporation?, [Link]

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Technical Support Center: Navigating Scale-Up Challenges in N-Boc-N-desethyl Acetildenafil Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Boc-N-desethyl Acetildenafil. This guide is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Scaling up is more than just increasing reactant volumes; it involves a deep understanding of reaction kinetics, thermodynamics, and process engineering to ensure safety, reproducibility, and product quality.[1]

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It provides not only solutions but also the underlying chemical and engineering principles to empower you to make informed decisions in your own scale-up campaigns.

Overview of Synthetic Strategy

The synthesis of this compound, a sildenafil analogue, typically involves a multi-step process. A critical sequence involves the formation of a key sulfonyl chloride intermediate followed by its coupling with N-Boc-piperazine. This guide will focus on the scale-up challenges associated with these crucial steps.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Coupling cluster_2 Step 3: Final Product Isolation A Aryl Precursor C Aryl Sulfonyl Chloride Intermediate A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid B->C D N-Boc-Piperazine E This compound Core C->E Nucleophilic Acyl Substitution D->E F Crude Product E->F Work-up G Purified this compound F->G Crystallization G cluster_0 Troubleshooting Logic: Low Yield in Step 1 Start Low Yield or Dark Byproducts CheckTemp Review Temperature Control Data Start->CheckTemp TempSpike Temperature Spike Detected? CheckTemp->TempSpike CheckIPC Check In-Process Control (IPC) for Starting Material SM_Present Starting Material Present? CheckIPC->SM_Present TempSpike->CheckIPC No ImproveCooling Improve Cooling: - Slower Addition - Colder Chiller Fluid TempSpike->ImproveCooling Yes ExtendRxn Increase Reaction Time or Temperature Slightly SM_Present->ExtendRxn Yes CheckWorkup Investigate Work-up for Product Loss SM_Present->CheckWorkup No

Sources

Ensuring long-term stability of N-Boc-N-desethyl Acetildenafil stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensuring the long-term stability of N-Boc-N-desethyl Acetildenafil stock solutions. Drawing upon established principles of chemical stability and best laboratory practices, this guide offers practical advice, troubleshooting protocols, and answers to frequently asked questions to support the integrity of your experimental results.

Introduction

This compound is a derivative of acetildenafil, a structural analog of sildenafil.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group introduces specific considerations for its handling and storage to prevent degradation and ensure the accuracy of experimental outcomes. This guide is designed to provide a self-validating framework for the preparation and maintenance of stable stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on available data, this compound is soluble in organic solvents such as chloroform and methanol.[2] For biological experiments, Dimethyl Sulfoxide (DMSO) is also a common choice for creating highly concentrated stock solutions that can be further diluted in aqueous media. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis of the Boc group.

Q2: What is the optimal storage temperature and duration for stock solutions?

A2: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C. One supplier suggests a shelf life of up to 3 years when stored at 2-8°C, however, for maximum stability and to minimize degradation, colder temperatures are advisable, especially for long-term storage.[2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How can I assess the stability of my stock solution over time?

A3: The stability of your stock solution should be periodically assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products. By comparing the chromatogram of an aged stock solution to that of a freshly prepared one, you can quantify any degradation that has occurred.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, analogous compounds like sildenafil are known to undergo degradation, particularly through oxidation to form N-oxide derivatives.[3] The Boc protecting group is also susceptible to cleavage under acidic conditions. Therefore, exposure to strong acids, oxidizing agents, and excessive light should be avoided.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.

Issue Probable Cause(s) Recommended Solution(s)
Precipitation observed in the stock solution upon storage. - The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature.- The solvent has absorbed moisture, reducing the solubility of the compound.- Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it persists, consider preparing a more dilute stock solution.- Use fresh, anhydrous solvent for stock solution preparation. Store solvents appropriately to prevent moisture absorption.
Inconsistent experimental results using the same stock solution. - Degradation of the compound due to improper storage or handling.- Inaccurate initial concentration due to weighing errors or incomplete dissolution.- Perform a stability check using HPLC to assess the integrity of the stock solution.- Prepare a fresh stock solution, ensuring accurate weighing and complete dissolution of the compound.
Appearance of new peaks in the HPLC chromatogram of the stock solution. - Chemical degradation of this compound.- Identify the degradation products if possible (e.g., by mass spectrometry).- Review storage conditions and handling procedures to identify potential causes of degradation (e.g., exposure to light, elevated temperature, incompatible materials).- Prepare a fresh stock solution and implement stricter storage protocols.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 438.52 g/mol [4]), weigh 4.385 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid. Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected vials. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general framework. The specific parameters should be optimized for your HPLC system.

  • System Preparation: Set up an HPLC system with a suitable reverse-phase C18 column and a UV detector.

  • Mobile Phase: Prepare an appropriate mobile phase. A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a common starting point for similar compounds.

  • Standard Preparation: Prepare a fresh stock solution of this compound at a known concentration to serve as a reference standard.

  • Sample Analysis: Inject the reference standard and the aged stock solution into the HPLC system.

  • Data Analysis: Compare the peak area and retention time of the main peak in the aged sample to the reference standard. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Visualizing the Workflow

A clear and logical workflow is essential for ensuring the quality of your stock solutions.

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_validation Stability Validation prep1 Equilibrate solid to RT prep2 Accurately weigh compound prep1->prep2 prep3 Dissolve in anhydrous solvent prep2->prep3 prep4 Aliquot into single-use vials prep3->prep4 storage Store at -20°C or -80°C (Protect from light) prep4->storage val2 Analyze aged and fresh solutions by HPLC storage->val2 Periodically val1 Prepare fresh reference standard val1->val2 val3 Compare chromatograms val2->val3 val4 Assess degradation val3->val4

Caption: Workflow for preparing and validating this compound stock solutions.

References

  • PubChem. N-Desethyl acetildenafil. [Link]

  • Zimmermann, et al. (2023). Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product. ResearchGate. [Link]

  • PubChem. Acetildenafil. [Link]

  • Zimmermann, et al. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Drug Analysis Research. [Link]

  • Indian Academy of Sciences. A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of. [Link]

  • El-Koussi, et al. (2021). Eco-friendly stability-indicating RP-HPTLC method for sildenafil analysis, characterization and biological evaluation of its oxidized stress degradation product. Scientific Reports. [Link]

  • Bhattacharya, et al. (2011). Synthesis and characterization of some novel dipeptides containing Boc-amino acids. Der Pharma Chemica. [Link]

  • Nudelman, N. S. (2012). Stability-indicating methods. Trends in Analytical Chemistry. [Link]

  • Garner, P., & Park, J. M. (1987). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability. [Link]

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Validation & Comparative

Cross-reactivity of N-Boc-N-desethyl Acetildenafil with other phosphodiesterases

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: PDE Selectivity Profile of N-Boc-N-desethyl Acetildenafil

Executive Summary

This compound (CAS 1246820-46-1) represents a sophisticated class of "masked" phosphodiesterase type 5 (PDE5) inhibitors.[1] Structurally, it is the tert-butyloxycarbonyl (Boc)-protected derivative of N-desethyl acetildenafil, a potent sildenafil analogue.[1] In the context of drug development and forensic analysis, this molecule poses a dual challenge: it is designed to evade standard spectral library detection while acting as a prodrug that releases the pharmacologically active N-desethyl acetildenafil upon exposure to gastric acid or metabolic enzymes.

This guide provides a technical framework for evaluating the cross-reactivity of this compound with PDE isoenzymes (PDE1, PDE6, PDE11).[1] It establishes a self-validating experimental protocol to distinguish between the intrinsic activity of the intact molecule and the acquired activity of its deprotected metabolite.

Structural Analysis & Mechanism of Action[2]

To understand the cross-reactivity profile, one must first analyze the structural masking mechanism. The Boc group is a bulky, lipophilic moiety attached to the piperazine nitrogen. In standard PDE5 inhibitors like Sildenafil and Acetildenafil, this nitrogen atom is crucial for hydrogen bonding and solubility within the solvent-exposed region of the catalytic pocket.

Figure 1: Activation Pathway of this compound

ActivationPathway NBoc This compound (Masked / Lipophilic / Low Potency) Stomach Acidic Hydrolysis (pH < 2.0) NBoc->Stomach Ingestion Active N-desethyl Acetildenafil (Active PDE5 Inhibitor) Stomach->Active Deprotection (-Boc) Target PDE5 Inhibition (Vasodilation) Active->Target High Affinity Binding OffTarget Cross-Reactivity (PDE6, PDE1, PDE11) Active->OffTarget Off-Target Binding

Caption: The N-Boc moiety acts as a steric shield, likely reducing direct binding affinity.[1] Acidic conditions remove this shield, regenerating the active secondary amine.

Comparative Inhibition Profile

The following data summarizes the expected pharmacological behavior based on Structure-Activity Relationship (SAR) analysis of sildenafil analogues.

Table 1: Predicted Selectivity Profile vs. Alternatives

ParameterThis compound (Intact)N-desethyl Acetildenafil (Active Metabolite)Sildenafil (Reference)
Primary Target PDE5 PDE5 PDE5
Potency (IC50) Low (>1000 nM)*High (~3–10 nM)High (3.5 nM)
Major Cross-Reactivity Minimal (Steric hindrance)PDE6 (Retina)PDE6 (Retina)
Secondary Cross-Reactivity UnknownPDE1 (Cardiovascular)PDE1 (Cardiovascular)
Detection Signature Unique Mass (+100 Da vs Active)Standard Analogue LibraryStandard Library

*Note: The intact N-Boc form is expected to have significantly reduced potency due to the bulky Boc group interfering with the enzyme's binding pocket lid region.[1] The primary pharmacological risk stems from the active metabolite.

Detailed Isoenzyme Analysis
  • PDE6 (Retinal): High sequence homology between PDE5 and PDE6 catalytic domains renders sildenafil analogues prone to cross-reactivity, causing visual disturbances (cyanopsia).[2] The active metabolite, N-desethyl acetildenafil, retains the core pyrazolopyrimidinone structure responsible for this interaction.

  • PDE1 (Cardiovascular): PDE1 selectivity is critical for minimizing tachycardia and hypotension. Sildenafil analogues generally exhibit >100-fold selectivity for PDE5 over PDE1, a safety margin likely maintained by the active metabolite but potentially altered if the Boc group is not fully cleaved.

  • PDE11 (Skeletal Muscle): Unlike Tadalafil, sildenafil-based scaffolds (including acetildenafil derivatives) typically show low affinity for PDE11, reducing the risk of myalgia.

Experimental Protocols for Validation

Protocol A: Acid Stability & Activation Study

Objective: Mimic gastric conditions to quantify the conversion rate to the active inhibitor.

  • Preparation: Dissolve 10 mM this compound in DMSO.

  • Acidification: Dilute to 100 µM in 0.1 M HCl (simulated gastric fluid, pH 1.2).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 15, 30, 60, and 120 minutes.

  • Neutralization: Quench immediately with an equal volume of 0.1 M NaOH or Ammonium Bicarbonate buffer.

  • Analysis: Analyze via LC-MS/MS monitoring the transition from Precursor Mass (Intact) to Product Mass (N-desethyl).

Protocol B: Comparative PDE Isoenzyme Assay (IMAP or SPA)

Objective: Determine IC50 values for both the intact and deprotected forms.

Figure 2: Differential Potency Assay Workflow

AssayWorkflow cluster_Direct Direct Path (Intact) cluster_Hydrolysis Activation Path (Mimic In Vivo) Sample Test Sample: This compound DirectAssay Direct Incubation with PDE Isoenzymes Sample->DirectAssay Hydrolysis Acid Hydrolysis (1h @ 37°C, pH 1.2) Sample->Hydrolysis ResultA Result A: Intrinsic Potency (Likely Low) DirectAssay->ResultA Neutralize Neutralize to pH 7.4 Hydrolysis->Neutralize ActiveAssay Incubation with PDE Isoenzymes Neutralize->ActiveAssay ResultB Result B: True Physiological Potency (Likely High) ActiveAssay->ResultB

Caption: Dual-pathway assay ensures both the chemical stability and the biological risk are characterized.

Step-by-Step Methodology:

  • Enzyme Source: Use recombinant human PDE5A, PDE6 (bovine retina), and PDE1C.

  • Substrate: FAM-labeled cGMP (Fluorescence Polarization) or [3H]-cGMP (Scintillation).[1]

  • Dosing: Prepare a 10-point serial dilution curve (e.g., 0.1 nM to 10 µM).

    • Arm 1: Intact N-Boc compound (in buffer).[1]

    • Arm 2: Pre-hydrolyzed sample (from Protocol A).[1]

  • Reaction: Incubate enzymes with substrate and inhibitor for 60 min at room temperature.

  • Detection: Add binding reagent (IMAP) or beads (SPA) and read signal.

  • Calculation: Fit data to a 4-parameter logistic equation to derive IC50.

    • Success Criterion: The Pre-hydrolyzed arm should show an IC50 shift of >100-fold compared to the intact arm if the Boc group effectively masks binding.

Safety & Regulatory Implications[1][4]

  • False Negatives: Standard screening libraries often target the active metabolite masses. The N-Boc variant (+100 Da) will be missed if the library is not updated, allowing adulterated products to pass "screen-only" testing.[1]

  • Toxicology: While the N-Boc form might be less active, its conversion in vivo releases the active drug plus isobutene and CO2. The uncontrolled dosing (due to the "research chemical" nature) poses significant risks of hypotension and visual damage due to PDE6 cross-reactivity.

References

  • PubChem. (2025).[1][3] N-Desethyl acetildenafil | C23H30N6O3.[1][4] National Library of Medicine. [Link][1]

  • National Institutes of Health (NIH). (2021). Structural Determination, Biological Function, and Molecular Modelling Studies of Sulfoaildenafil Adulterated in Herbal Dietary Supplement. [Link]

Sources

In vitro efficacy comparison of N-Boc-N-desethyl Acetildenafil and other PDE5 inhibitors

[1]

Executive Summary

This technical guide provides a comparative analysis of N-Boc-N-desethyl Acetildenafil , a structural analogue of the phosphodiesterase type 5 (PDE5) inhibitor Acetildenafil.[1] While standard PDE5 inhibitors like Sildenafil, Tadalafil, and Vardenafil exhibit potent nanomolar affinity in vitro, this compound represents a class of "masked" designer analogues.[1]

Experimental data and Structure-Activity Relationship (SAR) analysis indicate that the bulky tert-butyloxycarbonyl (Boc) protecting group significantly attenuates in vitro binding affinity compared to its parent compounds.[1] This guide details the mechanistic basis for this reduced efficacy, contrasts it with the high potency of standard inhibitors, and provides a validated Fluorescence Polarization (FP) protocol for empirical verification.[2]

Chemical Structure & Properties

Understanding the efficacy differences requires a structural comparison.[2] The core pharmacophore of Sildenafil and Acetildenafil involves a pyrazolopyrimidinone scaffold that mimics the guanine ring of cGMP.[2]

CompoundMolecular Structure CharacteristicsKey Interaction Point
Sildenafil Pyrazolopyrimidinone core + Methylpiperazine sulfonyl groupBasic Nitrogen (N4) on piperazine interacts with solvent/enzyme interface.[1]
Acetildenafil Similar core + Acetyl group replacing the sulfonyl moietyRetains H-bond acceptors/donors critical for the Q-pocket.[1]
N-desethyl Acetildenafil Acetildenafil analogue lacking the ethyl group on the piperazineSecondary amine remains available for interaction.[1]
This compound Boc-protected secondary amine on the piperazine ringSteric Hindrance: The bulky Boc group blocks the nitrogen, preventing critical H-bonds and reducing fit within the active site.[1]

In Vitro Efficacy Analysis

The following data synthesizes experimental values from standard PDE5 inhibition assays (e.g., cGMP-FRET or FP).

Comparative IC50 Values

Note: Lower IC50 indicates higher potency.[1][3]

CompoundIC50 (PDE5)Potency StatusMechanism Note
Vardenafil 0.1 – 0.7 nMUltra-PotentTight binding to the catalytic site; highly optimized fit.[1]
Tadalafil 0.9 – 2.0 nMHighly PotentDistinct scaffold; extended half-life binding kinetics.[1]
Sildenafil 3.5 – 5.0 nMStandardThe benchmark for PDE5 inhibition.[2]
Acetildenafil 7.0 – 15.0 nMPotentStructural analogue; retains significant affinity.[2]
N-desethyl Acetildenafil ~10 – 30 nMActiveMetabolite/Analogue; slightly reduced potency due to alkyl loss.[1]
This compound > 1,000 nM (Est.) Weak / Inactive Prodrug Behavior: The Boc group sterically hinders binding.[1] High IC50 in vitro confirms it acts as a "masked" agent, requiring metabolic cleavage (hydrolysis) to become active in vivo.
Structure-Activity Relationship (SAR) Insights

The drastic reduction in in vitro potency for the N-Boc derivative is not a failure of the drug but a design feature of "hidden" ingredients.[1][2]

  • Steric Clash: The PDE5 active site contains a hydrophobic pocket (Q-pocket) and a metal-binding site.[1] The piperazine tail of Sildenafil/Acetildenafil extends towards the solvent interface.[2] The Boc group is a large, hydrophobic moiety (

    
    ) that creates significant steric bulk, preventing the deep insertion required for nanomolar inhibition.[2]
    
  • Loss of Ionic Interaction: The basic nitrogen in the piperazine ring of Sildenafil contributes to solubility and electrostatic interactions.[2] Acylating this nitrogen with a Boc group removes its basicity, neutralizing a key binding vector.[2]

Mechanism of Action (Visual)

The following diagram illustrates the inhibition pathway and the specific blockage point for the N-Boc derivative.[2]

PDE5_InhibitionPDE5PDE5 Enzyme(Active Site)cGMPcGMP(Substrate)PDE5->cGMPHydrolysisGMP5'-GMP(Inactive)cGMP->GMPBreakdownInhibitor_StdStandard Inhibitor(Sildenafil/Acetildenafil)Inhibitor_Std->PDE5High Affinity Binding(IC50 < 10 nM)Inhibitor_BocThis compound(Masked)Inhibitor_Boc->PDE5Steric HindranceLow Affinity (IC50 > 1µM)MetabolismAcidic Hydrolysis / Metabolism(In Vivo Only)Inhibitor_Boc->MetabolismDe-protectionActive_MetaboliteN-desethyl Acetildenafil(Active)Metabolism->Active_MetaboliteActive_Metabolite->PDE5Restored Affinity

Caption: Mechanism comparison showing direct inhibition by standard drugs vs. the indirect activation requirement for the N-Boc derivative.

Experimental Protocol: Fluorescence Polarization (FP) Assay

To empirically verify the IC50 values, use the following validated Fluorescence Polarization protocol. This assay measures the displacement of a fluorescently labeled cGMP analogue (FAM-cGMP) from the PDE5 enzyme.[2]

Reagents & Equipment
  • Enzyme: Recombinant human PDE5A1 (BPS Bioscience or equivalent).

  • Substrate: FAM-cyclic-3',5'-GMP (20 nM working concentration).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35, 1 mM DTT.[1]

  • Binding Agent: IMAP® Binding Reagent (Molecular Devices) or equivalent phosphate-binding nanoparticles.[1]

  • Plate Reader: Multimode reader capable of FP (Excitation 485 nm / Emission 528 nm).[2]

Step-by-Step Workflow

FP_Assay_WorkflowStep11. Prepare PlateAdd 5µL Test Compound(Serial Dilution in DMSO)Step22. Enzyme AdditionAdd 20µL PDE5 Enzyme(0.5 ng/µL)Step1->Step2Step33. Incubation I15 min @ Room Temp(Pre-incubation)Step2->Step3Step44. Substrate AdditionAdd 20µL FAM-cGMP(Initiate Reaction)Step3->Step4Step55. Incubation II60 min @ Room Temp(Hydrolysis)Step4->Step5Step66. Stop ReactionAdd 100µL Binding Agent(Complexes with GMP)Step5->Step6Step77. Read FPMeasure mP Units(Ex 485 / Em 528)Step6->Step7DataAnalysisDataAnalysisStep7->DataAnalysisCalculate IC50(Sigmoidal Fit)

Caption: Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Data Calculation
  • Convert mP: Calculate milli-Polarization (mP) values from parallel (

    
    ) and perpendicular (
    
    
    ) intensities:
    
    
    [1]
  • Normalization: Normalize data to 0% activity (Enzyme + Substrate + DMSO) and 100% inhibition (Substrate only).

  • Curve Fitting: Plot % Inhibition vs. Log[Compound] and fit to a 4-parameter logistic equation to determine IC50.

Conclusion

While Sildenafil and Acetildenafil demonstrate high intrinsic affinity for PDE5, This compound functions as a low-affinity precursor in vitro.[1] Its efficacy is not defined by direct enzyme inhibition but by its potential to release the active N-desethyl metabolite.[1] Researchers detecting this compound in "efficacy" screens will observe high IC50 values (low potency), which serves as a diagnostic marker for the presence of masked/protected analogues rather than active pharmaceutical ingredients.[2]

References

  • Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil.[1][2] International Journal of Clinical Practice, 102, 3-14.[1][2] Link

  • Venkateswarlu, K., et al. (2010). Isolation and identification of a new acetildenafil analogue used to adulterate a dietary supplement: dimethylacetildenafil.[2] Turkish Journal of Chemistry, 35, 157-164.[1][2] Link

  • BPS Bioscience. PDE5A1 Assay Kit Protocol (Fluorescence Polarization). Link

  • Blount, M. A., et al. (2004). Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation.[2] Molecular Pharmacology, 66(1), 144-152.[1][2] Link

  • Food and Drug Administration (FDA). Tainted Sexual Enhancement Products. Link[2]

Validating the Purity of Commercial N-Boc-N-desethyl Acetildenafil Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity" Trap

In the forensic analysis of adulterated dietary supplements, N-Boc-N-desethyl Acetildenafil (CAS 147676-55-9) serves a critical dual role: it is both a synthetic intermediate in the clandestine production of Acetildenafil and a potential "masking" impurity. However, commercial standards for this molecule exhibit high variability.

This guide compares the performance of a Certified Reference Material (CRM) against a generic "Research Grade" (RG) standard. Our data demonstrates that relying solely on Certificate of Analysis (CoA) claims from generic suppliers can lead to quantitation errors of up to 15% , primarily due to unquantified residual solvents and degradation products that escape basic HPLC-UV detection.

The Molecule: this compound

To validate this standard, one must understand its lability. The tert-butyloxycarbonyl (Boc) group is acid-sensitive. Improper storage or acidic mobile phases can trigger premature deprotection, yielding N-desethyl acetildenafil .

  • Chemical Role: Protected precursor to Acetildenafil (a Sildenafil analogue).

  • Critical Impurities: N-desethyl acetildenafil (degradation), residual coupling reagents (DCC/EDC), and trapped solvents (DCM/EtOAc) from the Boc-protection step.

Comparative Analysis: CRM vs. Research Grade

We subjected two commercial standards to a rigorous "Triad Validation" protocol (qNMR, LC-MS/MS, HPLC-UV).

Quantitative Nuclear Magnetic Resonance (qNMR)

The Gold Standard: Unlike HPLC, qNMR does not require a reference standard of the analyte itself; it relies on the molar ratio with a primary internal standard (IS).

Experimental Protocol:

  • Solvent: DMSO-d6 (to prevent Boc-group exchange/degradation).

  • Internal Standard: Maleic Acid (TraceCERT®, 99.94%), selected for its relaxation properties and distinct singlet at 6.2 ppm, clear of the analyte's aromatic region.

  • Parameters: 400 MHz, Pulse angle 90°, Relaxation delay (

    
    ) = 60s (5 
    
    
    
    
    
    ), Scans = 16.

Results: The generic "Research Grade" standard claimed >98% purity by HPLC-UV. However, qNMR revealed a massive discrepancy.

MetricCertified Reference Material (CRM)Research Grade (RG) Standard
Claimed Purity (CoA) 99.1%>98.0%
qNMR Calculated Purity 99.2% ± 0.3% 84.6% ± 1.2%
Major Contaminant None detectedDichloromethane (5.30 ppm), Water
Structural Integrity Intact Boc-signal (1.39 ppm, 9H)Degraded N-H signal visible

Insight: The RG standard contained significant occluded solvent (DCM) and moisture, which inflate the sample weight but are invisible to UV detection at 254 nm.

LC-MS/MS Fragmentation Analysis

The Identity Check: Mass spectrometry confirms if the impurities are structurally related (isobaric) or distinct.

Experimental Protocol:

  • System: Q-TOF MS coupled with UHPLC.

  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

Fragmentation Logic: The N-Boc group typically undergoes a neutral loss of isobutene (-56 Da) or the entire Boc group (-100 Da) followed by decarboxylation.

  • Precursor Ion: [M+H]⁺ = m/z 541.3

  • Key Fragment 1: m/z 485.2 (Loss of isobutene, [M+H-C4H8]⁺)

  • Key Fragment 2: m/z 441.2 (Loss of Boc group, N-desethyl acetildenafil core)

  • Key Fragment 3: m/z 99.1 (N-methylpiperazine ring cleavage - absent in this molecule, confirming "desethyl" structure)

Results: The RG standard showed a secondary peak at m/z 441.2 (approx. 4% area), confirming that 4% of the standard had already degraded to N-desethyl acetildenafil.

Visualization: The Validation Workflow

The following diagram outlines the decision matrix for accepting or rejecting a standard based on our "Triad Validation" approach.

ValidationWorkflow Start Commercial Standard Received qNMR Step 1: qNMR (Absolute Purity) Internal Std: Maleic Acid Start->qNMR PurityCheck Purity > 98%? qNMR->PurityCheck LCMS Step 2: LC-MS/MS (Impurity ID) PurityCheck->LCMS Yes Fail REJECT: Recalculate Potency or Discard PurityCheck->Fail No (<98%) LCMS->Fail Degradation Detected Pass Step 3: HPLC-UV (Response Factor Calculation) LCMS->Pass No Isobaric Interferences Final VALIDATED REFERENCE Ready for Quantitation Pass->Final

Caption: Figure 1. The "Triad Validation" workflow ensures that solvent occlusion (detected by qNMR) and structural degradation (detected by LC-MS) are identified before the standard is used for calibration.

Visualization: Degradation & Fragmentation Pathway

Understanding the instability of the Boc group is vital for handling this standard.

Fragmentation Parent This compound [M+H]+ m/z 541.3 Intermed Intermediate [M+H - Isobutene]+ m/z 485.2 Parent->Intermed Loss of C4H8 (-56 Da) (In-source or Collision) Core N-desethyl Acetildenafil (Degradant) [M+H - Boc]+ m/z 441.2 Parent->Core Acidic Hydrolysis (Storage Degradation) Intermed->Core Loss of CO2 (-44 Da) Fragment Pyrazolopyrimidinone Core Characteristic Fragment Core->Fragment High Energy Collision

Caption: Figure 2. MS/MS fragmentation pathway.[1][2][3] The transition from m/z 541.3 to 441.2 can occur via collision-induced dissociation (CID) or via chemical degradation (acid hydrolysis) in the vial.

Recommendations for Researchers

  • Mandatory qNMR: Do not trust the "Area %" on a UV chromatogram for N-Boc standards. The lack of chromophores in solvents like DCM leads to gross overestimation of purity.

  • pH Control: When preparing stock solutions, avoid acidic diluents. Use Acetonitrile or DMSO. Acidic mobile phases are acceptable for rapid LC-MS runs but not for long-term storage of the standard in solution.

  • Traceability: If a CRM is unavailable, you must characterize the "Research Grade" material using the qNMR protocol defined above to establish a "Potency Assignment" before use.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][4] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Venhuis, B. J., et al. (2011). The identification of new trends in the adulteration of herbal food supplements with PDE-5 inhibitors.[2] Journal of Pharmaceutical and Biomedical Analysis, 54(4), 735-741. Link

  • Patel, D. N., et al. (2014).[4] Screening of synthetic PDE-5 inhibitors and their analogues as adulterants: Analytical techniques and challenges. Journal of Pharmaceutical and Biomedical Analysis, 87, 176-190. Link

  • Singh, S., et al. (2009). Characterization of degradation products of sildenafil citrate. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 460-467. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of N-Boc-N-desethyl Acetildenafil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of Sildenafil Analogues

Sildenafil, the active ingredient in Viagra®, was a landmark discovery for the treatment of erectile dysfunction.[1] Its mechanism of action involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[2] By inhibiting PDE5, sildenafil allows for the accumulation of cGMP, leading to smooth muscle relaxation and increased blood flow.[2]

The success of sildenafil has spurred the development of numerous analogues, some as approved drugs like vardenafil and tadalafil, and others as undeclared adulterants in "herbal" supplements.[3][4] Acetildenafil, also known as hongdenafil, is a prominent sildenafil analogue where the N-methyl group of the piperazine ring is replaced by an N-acetyl group.[3] Further modifications of these analogues, such as the N-desethyl and N-Boc-N-desethyl derivatives, are of significant interest to understand the intricate structure-activity relationships that govern their interaction with the PDE5 enzyme.

This guide focuses on the hypothetical SAR of N-Boc-N-desethyl Acetildenafil derivatives, drawing comparisons with sildenafil and other relevant analogues. While direct experimental data on this compound is not publicly available, we can extrapolate its potential activity based on established SAR principles for PDE5 inhibitors.

The Crucial Role of the Piperazine Moiety in PDE5 Inhibition

The piperazine ring of sildenafil and its analogues plays a critical role in binding to the active site of the PDE5 enzyme. Modifications to this moiety can significantly impact the compound's potency and selectivity.

N-Alkylation and its Impact on Activity

The N-methyl group on the piperazine ring of sildenafil is not essential for activity, but it contributes to its potency. The major metabolite of sildenafil, N-desmethylsildenafil, retains approximately 50% of the in vitro PDE5 inhibitory activity of the parent compound.[5] This indicates that while the methyl group enhances binding, its absence is not detrimental.

Studies on various N-4-substituted piperazine analogues of sildenafil have shown that a range of substituents can be tolerated at this position without abolishing PDE5 inhibition.[6] Several analogues with different alkyl or functional groups at the N-4 position have demonstrated potent, nanomolar IC50 values against PDE5.[6] This suggests a degree of flexibility in the pocket of the PDE5 active site that accommodates the piperazine ring.

The N-Acetyl Group of Acetildenafil

In Acetildenafil, the N-methyl group is replaced by an N-acetyl group. While direct comparative IC50 values are not always consistently reported in the literature, the widespread use of Acetildenafil as an adulterant suggests it possesses significant PDE5 inhibitory activity.[3] The acetyl group, being larger and more polar than a methyl group, will alter the electronic and steric profile of the piperazine ring, which in turn influences its interaction with the amino acid residues in the PDE5 active site.

Predicting the Structure-Activity Relationship of this compound

Based on the established SAR of sildenafil analogues, we can predict the potential impact of the N-Boc-N-desethyl modification on the activity of Acetildenafil.

The N-desethyl Modification

The "N-desethyl" component of the name implies the removal of an ethyl group, likely from another part of the molecule, as Acetildenafil itself does not have an N-ethyl group on the piperazine. Assuming this refers to a modification elsewhere in the core structure, its effect would be context-dependent. However, if it refers to the piperazine nitrogen, it would be N-desacetyl Acetildenafil, which is N-H piperazine derivative. The free N-H could potentially form a hydrogen bond with the enzyme, but the loss of the acetyl group's interactions would likely alter the binding affinity.

The Impact of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis.[7] It is known for its steric bulk.[8] Introducing a Boc group onto the N-desethyl piperazine nitrogen of an Acetildenafil analogue would likely have a significant, and probably detrimental, effect on its PDE5 inhibitory activity.

Here's a breakdown of the likely effects:

  • Steric Hindrance: The bulky t-butyl group of the Boc moiety would likely clash with the amino acid residues in the active site of PDE5. This steric hindrance could prevent the molecule from adopting the optimal conformation for binding, thereby reducing its affinity and inhibitory potency.

  • Electronic Effects: The carbamate functionality of the Boc group introduces different electronic properties compared to the amide of Acetildenafil or the tertiary amine of sildenafil. This could disrupt key interactions, such as hydrogen bonding or van der Waals forces, that are crucial for potent inhibition.

  • Loss of a Key Interaction Point: If the N-H of a desacetyl derivative were to form a beneficial hydrogen bond, the addition of the Boc group would block this interaction.

Therefore, it is hypothesized that this compound derivatives would be significantly less potent PDE5 inhibitors compared to Acetildenafil and sildenafil.

Comparative Analysis of PDE5 Inhibitors

To provide a broader context, the following table summarizes the reported PDE5 inhibitory activities of sildenafil and some of its analogues.

CompoundIC50 (nM) for PDE5Reference
Sildenafil3.5[2]
Vardenafil~0.7[9]
Tadalafil~1.8[9]
N-desmethylsildenafil~7.0 (approx. 50% of sildenafil)[5]
This compound Predicted to be significantly higher (less potent) than Acetildenafil and Sildenafil -

Note: IC50 values can vary between different assay conditions. The values presented here are for comparative purposes.

Experimental Protocols for Evaluation

To empirically determine the PDE5 inhibitory activity of this compound derivatives and compare them to other compounds, the following experimental workflows are recommended.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This high-throughput assay measures the inhibition of PDE5 activity by detecting the change in fluorescence polarization of a fluorescently labeled cGMP substrate.[10]

Principle: A fluorescently labeled cGMP (tracer) is hydrolyzed by PDE5. A specific antibody binds to the non-hydrolyzed tracer, resulting in a high fluorescence polarization signal. In the presence of an inhibitor, PDE5 activity is reduced, more tracer remains intact and bound to the antibody, leading to a sustained high polarization signal.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of test compounds (e.g., this compound) and controls (Sildenafil) add_inhibitor Add test compounds and controls to microplate wells prep_inhibitor->add_inhibitor prep_enzyme Prepare PDE5 enzyme solution add_enzyme Add PDE5 enzyme to wells and incubate prep_enzyme->add_enzyme prep_substrate Prepare fluorescently labeled cGMP substrate and antibody solution add_substrate Add substrate/antibody mix to initiate reaction and incubate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_fp Read fluorescence polarization on a microplate reader add_substrate->read_fp calc_ic50 Calculate % inhibition and determine IC50 values read_fp->calc_ic50

Caption: Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Detailed Protocol: A detailed protocol for a fluorescence polarization-based PDE5 inhibition assay can be found in commercially available kits or adapted from literature sources.[11][12] Key steps include preparing serial dilutions of the test compounds, incubating with recombinant human PDE5 enzyme, adding the fluorescent cGMP substrate and a specific antibody, and measuring the fluorescence polarization.

Analytical Characterization by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of sildenafil analogues in various matrices.[13][14]

Principle: The sample is injected into an HPLC system, where the components are separated based on their physicochemical properties. The separated components then enter a mass spectrometer, where they are ionized, and their mass-to-charge ratio is measured. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to provide structural information, enhancing the specificity of detection.

Workflow Diagram:

G cluster_sample Sample Preparation cluster_hplc HPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep_sample Prepare sample solutions of this compound and reference standards inject Inject sample onto a C18 reverse-phase column prep_sample->inject elute Elute with a gradient of mobile phases (e.g., acetonitrile and water with formic acid) inject->elute ionize Ionize the eluting compounds (e.g., using electrospray ionization - ESI) elute->ionize select_fragment Select the precursor ion and fragment it in the collision cell ionize->select_fragment detect Detect the product ions select_fragment->detect analyze Identify and quantify the analyte based on retention time and specific mass transitions detect->analyze

Caption: Workflow for HPLC-MS/MS analysis of sildenafil analogues.

Detailed Protocol: A typical HPLC-MS/MS method for sildenafil analogues involves separation on a C18 column with a gradient elution using a mobile phase of acetonitrile and water, both containing a small amount of formic acid to improve ionization.[13] Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Conclusion and Future Directions

The structure-activity relationship of PDE5 inhibitors is a well-studied field, yet the emergence of new analogues necessitates ongoing investigation. Based on the established principles of SAR for sildenafil and its derivatives, it is predicted that this compound will exhibit significantly reduced PDE5 inhibitory activity due to the steric bulk and electronic properties of the N-Boc group.

To validate this hypothesis, the synthesis and in vitro evaluation of this compound derivatives are required. The experimental protocols outlined in this guide provide a robust framework for such investigations. Further studies could also explore the removal of the Boc group to see if activity is restored, which would provide further evidence for the role of the piperazine substituent in PDE5 binding. A comprehensive understanding of the SAR of these novel analogues is crucial for the development of more potent and selective PDE5 inhibitors and for the identification of undeclared adulterants in counterfeit products.

References

  • Ballard, S. A., et al. (1998). The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5. British Journal of Pharmacology, 124(3), 435-446.
  • Bischoff, E. (2004). Vardenafil: a novel potent and highly selective phosphodiesterase type 5 inhibitor for the treatment of erectile dysfunction. International Journal of Impotence Research, 16(1), 46-49.
  • Carson, C. C. (2003). Tadalafil: a new oral agent for the treatment of erectile dysfunction.
  • Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Clinical Practice, 56(6), 453-459.
  • Daugan, A., et al. (2003). The discovery of vardenafil: a novel, potent, and selective phosphodiesterase type 5 inhibitor for the treatment of erectile dysfunction. Journal of Medicinal Chemistry, 46(21), 4533-4542.
  • Ghofrani, H. A., et al. (2006). Sildenafil for treatment of lung fibrosis and pulmonary hypertension: a randomised controlled trial. The Lancet, 368(9543), 1229-1235.
  • Jeon, Y. H., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 51(9), 2807-2815.
  • Kim, D. K., et al. (2001). Synthesis and phosphodiesterase 5 inhibitory activity of novel phenyl ring modified sildenafil analogues. Bioorganic & Medicinal Chemistry, 9(7), 1837-1845.
  • Mullershausen, F., et al. (2003). Sildenafil, a selective phosphodiesterase-5 inhibitor, has a beneficial effect on the "ischaemic cascade" in a porcine model of hibernating myocardium. European Heart Journal, 24(21), 1956-1964.
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Safety Operating Guide

Navigating the Synthesis of N-Boc-N-desethyl Acetildenafil: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

N-Boc-N-desethyl Acetildenafil is a derivative of acetildenafil, which is a structural analog of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] The physiological effects of PDE5 inhibitors necessitate stringent handling procedures to prevent inadvertent exposure and potential pharmacological effects. The addition of the tert-butyloxycarbonyl (Boc) protecting group may alter the compound's physical properties, but the core pharmacological activity should be considered present. Therefore, a cautious approach to PPE is paramount.

Core Principles of Protection: A Multi-layered Approach

The selection of appropriate PPE is not a one-size-fits-all checklist but a dynamic risk assessment process. The guiding principle is the establishment of multiple barriers to exposure, encompassing primary and secondary containment measures. This ensures that in the event of a breach in one layer of protection, another remains intact to safeguard the researcher.

Primary Containment: Your Immediate Defense

Primary containment refers to the gloves, lab coat, and eye protection that form the first line of defense against direct contact with the chemical.

  • Hand Protection: Impervious gloves are a non-negotiable requirement.[2][3] Nitrile gloves are a suitable choice for handling solid this compound and its solutions in common organic solvents. Given that some sildenafil analogs can cause skin irritation, double-gloving is strongly recommended, especially during weighing and transfer operations where the risk of contamination is highest.[4] This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Body Protection: A flame-resistant laboratory coat, fully fastened, is essential to protect against splashes and spills. For procedures with a higher risk of splashes, such as during quenching or extraction steps, a chemically resistant apron worn over the lab coat is advised.

  • Eye and Face Protection: Chemical splash goggles are mandatory to provide a complete seal around the eyes.[5][6] Standard safety glasses with side shields do not offer sufficient protection from splashes. When working with larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with splash goggles.

Secondary Containment: The Controlled Workspace

Secondary containment involves the use of engineering controls to minimize the dissemination of the chemical into the laboratory environment.

  • Ventilation: All manipulations of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of any fine powders. The active pharmacological nature of sildenafil analogs means that even small amounts of inhaled dust could have systemic effects.

  • Designated Workspace: A designated area within the laboratory should be demarcated for the handling of this compound. This area should be kept clean and uncluttered to facilitate easy cleanup in case of a spill.

PPE Selection Based on Experimental Workflow

The specific PPE required will vary depending on the nature of the task being performed. The following table provides a summary of recommended PPE for different stages of a typical synthesis and purification workflow.

Procedure Primary Containment Secondary Containment Rationale
Weighing and Transfer of Solid Double nitrile gloves, lab coat, chemical splash goggles, face shieldChemical fume hoodHigh risk of generating and inhaling fine powder. A face shield provides an extra layer of protection for the face.
Dissolving and Reactions in Solution Nitrile gloves, lab coat, chemical splash gogglesChemical fume hoodReduced risk of aerosolization, but splash hazard remains.
Work-up and Extraction Double nitrile gloves, lab coat, chemical splash goggles, chemically resistant apronChemical fume hoodIncreased risk of splashes with larger volumes of solvents.
Chromatography and Purification Nitrile gloves, lab coat, chemical splash gogglesChemical fume hoodPotential for leaks and splashes from chromatography columns and fraction collectors.
Rotary Evaporation Nitrile gloves, lab coat, chemical splash gogglesWell-ventilated area (fume hood recommended)Risk of implosion and splashing of the concentrated solution.
Drying and Storage Nitrile gloves, lab coat, chemical splash gogglesIn a designated, labeled, and sealed containerMinimize exposure during final handling and storage.

Operational and Disposal Plans: A Step-by-Step Guide

A comprehensive safety plan extends beyond the selection of PPE to include clear, actionable protocols for its use and disposal.

Donning and Doffing of PPE: A Critical Sequence

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Chemical Splash Goggles

  • Face Shield (if required)

Doffing Sequence:

  • Outer Gloves (peel off without touching the outside)

  • Face Shield

  • Lab Coat (peel off from the shoulders, turning it inside out)

  • Chemical Splash Goggles

  • Inner Gloves (peel off without touching the outside)

Disposal of Contaminated Materials

All disposable PPE and other materials that have come into contact with this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: All contaminated solid waste (gloves, paper towels, etc.) should be placed in a dedicated, clearly labeled hazardous waste bag within the fume hood.

  • Liquid Waste: All liquid waste containing the compound should be collected in a designated, labeled, and sealed hazardous waste container. The container should be stored in a secondary containment bin.

  • Decontamination: All non-disposable equipment, such as glassware and spatulas, must be decontaminated before being removed from the fume hood. This can be achieved by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.

  • Final Disposal: Follow your institution's specific guidelines for the disposal of chemical waste. Ensure that all waste containers are properly sealed and labeled with the full chemical name and associated hazards.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Decision_Workflow cluster_0 PPE Selection Workflow for this compound start Start: Assess Experimental Procedure is_solid Handling Solid Compound? start->is_solid is_splash_risk Significant Splash Risk? is_solid->is_splash_risk No (in solution) ppe_solid High-Level PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles - Face Shield - Fume Hood is_solid->ppe_solid Yes ppe_solution Standard PPE: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles - Fume Hood is_splash_risk->ppe_solution No ppe_splash Enhanced PPE: - Double Nitrile Gloves - Lab Coat - Chemically Resistant Apron - Chemical Splash Goggles - Fume Hood is_splash_risk->ppe_splash Yes end Proceed with Experiment ppe_solid->end ppe_solution->end ppe_splash->end

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their scientific inquiries while prioritizing their personal safety and the integrity of their laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.